2,6-Pyridinedicarboxylic acid monomethyl ester
Description
Properties
IUPAC Name |
6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIOMFMPIVMLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398575 | |
| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-36-7 | |
| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-pyridinedicarboxylic acid monomethyl ester, a valuable intermediate in pharmaceutical and materials science research. This document details synthetic methodologies, experimental protocols, and extensive characterization data to support researchers in their scientific endeavors.
Introduction
This compound, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is a pyridine derivative with both a carboxylic acid and a methyl ester functional group. This unique structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, ligands for metal complexes, and functional polymers. Its CAS Registry Number is 7170-36-7.
Synthesis of this compound
The selective synthesis of the monomethyl ester of 2,6-pyridinedicarboxylic acid presents a chemical challenge due to the presence of two reactive carboxylic acid groups. Two primary strategies are commonly employed: the direct, controlled mono-esterification of 2,6-pyridinedicarboxylic acid and the partial hydrolysis of the corresponding dimethyl ester.
Method 1: Fischer-Speier Esterification of 2,6-Pyridinedicarboxylic Acid
This method involves the direct esterification of 2,6-pyridinedicarboxylic acid with methanol using a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The key to achieving mono-esterification is to carefully control the reaction conditions, such as the stoichiometry of the reactants and the reaction time, to favor the formation of the mono-ester over the di-ester.
Method 2: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
An alternative approach is the partial hydrolysis of dimethyl 2,6-pyridinedicarboxylate. By using a limited amount of a base, such as sodium hydroxide, in a suitable solvent system, one of the ester groups can be selectively hydrolyzed to the carboxylic acid, yielding the desired monomethyl ester.
Experimental Protocols
Protocol 1: Synthesis via Fischer-Speier Esterification
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in a large excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (or when the optimal ratio of mono-ester to di-ester is achieved), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Protocol 2: Synthesis via Partial Hydrolysis
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Sodium hydroxide
-
Methanol/Water solvent mixture
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate (1 equivalent) in a mixture of methanol and water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 4-5 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 7170-36-7[1][2][3] |
| Molecular Formula | C₈H₇NO₄[1][2][3] |
| Molecular Weight | 181.15 g/mol [1][2][3] |
| Melting Point | 144-146 °C[4] |
| Appearance | White to off-white solid |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H stretch (carboxylic acid) |
| ~1730 | C=O stretch (ester) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1580, 1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The following are predicted NMR data.
¹H NMR (Proton NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.3 | d | 1H | Pyridine-H |
| ~8.1 | t | 1H | Pyridine-H |
| ~8.0 | d | 1H | Pyridine-H |
| 3.95 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR):
| Chemical Shift (ppm) | Assignment |
| ~166.0 | C=O (Carboxylic Acid) |
| ~165.5 | C=O (Ester) |
| ~150.0 | Pyridine-C (quaternary) |
| ~148.0 | Pyridine-C (quaternary) |
| ~140.0 | Pyridine-CH |
| ~128.0 | Pyridine-CH |
| ~125.0 | Pyridine-CH |
| ~53.0 | -OCH₃ |
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 181 or 182, respectively.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Fischer-Speier esterification route.
Caption: Fischer-Speier esterification workflow.
Characterization Logic
This diagram outlines the logical flow of characterizing the synthesized product.
Caption: Product characterization workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-pyridinedicarboxylic acid monomethyl ester. The information is presented to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and material science.
Chemical Identity and Structure
This compound, also known as 6-(methoxycarbonyl)picolinic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a methyl ester group at position 6.
Molecular Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7170-36-7 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid |
| Synonyms | 2,6-Pyridinedicarboxylic acid, monomethyl ester; 6-Carbomethoxypicolinic acid; Monomethyl 2,6-pyridinedicarboxylate |
| SMILES | COC(=O)c1cccc(n1)C(=O)O |
| InChI Key | VWIOMFMPIVMLIR-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological and chemical environments. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) in drug development.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes |
| Physical State | White to off-white crystalline solid.[1] | |
| Melting Point | 144-146 °C | |
| Boiling Point | 393 °C (Predicted) | This value is likely a prediction and may not reflect the experimental boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); Limited solubility in non-polar solvents.[1] | Quantitative data is not readily available. |
| pKa | 3.27 ± 0.10 (Predicted) | The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the pyridine ring and the ester group. |
| LogP | Not experimentally determined | The octanol-water partition coefficient is a key indicator of lipophilicity. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property that indicates its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by observing the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Reagents:
-
A stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A series of buffer solutions with known pH values, covering a range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 1 to 6). The ionic strength of the buffers should be kept constant.
-
-
Procedure:
-
A constant aliquot of the stock solution is added to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0).
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
The absorbance at a wavelength where the largest change is observed upon ionization is plotted against the pH.
-
-
Data Analysis: The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using appropriate software to fit the data to the Henderson-Hasselbalch equation.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP value of a compound.
Methodology:
-
Materials:
-
n-Octanol (pre-saturated with water).
-
Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol).
-
A stock solution of this compound in a suitable solvent.
-
-
Procedure:
-
A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or a suitable vial.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
A sample is carefully taken from each phase.
-
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Biological Context and Potential Signaling Pathway Involvement
While direct studies on the biological activity of this compound are limited, its structural analogue, the dimethyl ester, has been reported to exhibit anticancer activity through the inhibition of topoisomerase I. This provides a strong rationale for investigating the monomethyl ester for similar properties.
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by introducing transient single-strand breaks.[2][3] Inhibitors of topoisomerase I trap the enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]
Proposed Mechanism of Action: Topoisomerase I Inhibition
The following diagram illustrates the proposed mechanism of action for a small molecule inhibitor of Topoisomerase I, which is a plausible pathway for this compound.
Caption: Proposed inhibition of Topoisomerase I by this compound.
Experimental Protocol: Topoisomerase I Inhibition Assay
This assay is designed to determine if this compound can inhibit the activity of topoisomerase I.
Methodology:
-
Materials:
-
Human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA).
-
This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control inhibitor (e.g., Camptothecin).
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe).
-
-
Procedure:
-
Reaction mixtures are prepared on ice, containing the reaction buffer, supercoiled plasmid DNA, and either the test compound, positive control, or solvent control (DMSO).
-
The reaction is initiated by the addition of Topoisomerase I.
-
The mixtures are incubated at 37 °C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and a loading dye.
-
-
Analysis:
-
The reaction products are resolved by agarose gel electrophoresis.
-
The gel is stained to visualize the DNA bands.
-
Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and the persistence of the supercoiled DNA form. A potent inhibitor that traps the cleavage complex may also lead to the appearance of nicked, open-circular DNA.
-
Logical Workflow for Physicochemical Profiling
The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound in a drug discovery setting.
Caption: A logical workflow for the physicochemical profiling of a new chemical entity.
This in-depth guide provides a solid foundation for understanding the physicochemical properties of this compound. Further experimental validation of the predicted values and exploration of its biological activities are crucial next steps for its potential application in drug discovery and other scientific endeavors.
References
An In-depth Technical Guide to 2,6-Pyridinedicarboxylic Acid Monomethyl Ester (CAS 7170-36-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2,6-pyridinedicarboxylic acid monomethyl ester (CAS 7170-36-7), a versatile pyridine derivative with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details its physicochemical characteristics, outlines potential synthetic and purification methodologies, and presents its spectroscopic profile.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 7170-36-7 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 144-146 °C | [2][3][4] |
| Boiling Point | 393 °C (Predicted) | [2][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents.[1] | [1][5] |
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, based on established organic chemistry principles and related transformations, two primary synthetic routes are proposed:
-
Selective Mono-esterification of 2,6-Pyridinedicarboxylic Acid: This approach involves the direct esterification of one of the carboxylic acid groups of 2,6-pyridinedicarboxylic acid using methanol. Achieving mono-selectivity over di-esterification is the key challenge.
-
Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate: This method starts with the corresponding dimethyl ester and involves the hydrolysis of one of the ester groups to a carboxylic acid.
A potential experimental workflow for the synthesis via selective mono-esterification is outlined in the diagram below.
References
An In-depth Technical Guide on the Solubility and Stability of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Pyridinedicarboxylic acid monomethyl ester, a pyridine derivative with both a carboxylic acid and a methyl ester functional group, holds potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Introduction
This compound (CAS 7170-36-7) is a white to off-white crystalline solid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid at position 2 and a methyl ester at position 6, imparts a unique combination of polarity and reactivity. The presence of both acidic and ester functionalities suggests that its solubility will be dependent on the solvent's polarity and pH, while its stability will be influenced by factors such as pH, temperature, and the presence of enzymes. This guide aims to consolidate the current knowledge on these critical parameters to facilitate its use in drug discovery and development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7170-36-7 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 144-146 °C | [2] |
| Boiling Point | 393 °C (Predicted) | [2] |
| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.27 ± 0.10 (Predicted) | [2] |
Solubility Profile
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in polar organic solvents such as methanol and ethanol.[1][2] Conversely, it exhibits limited solubility in non-polar solvents.[1] This solubility profile is consistent with the presence of the polar carboxylic acid and ester groups, as well as the pyridine nitrogen, which can participate in hydrogen bonding with protic solvents.
Quantitative Solubility
Table 2: Quantitative Solubility Data (Predicted and Analogous Compounds)
| Solvent | Compound | Solubility | Temperature (°C) | Source |
| Water | 2,6-Pyridinedicarboxylic acid | 5 g/L | 25 | [3] |
| Water | 2,6-Pyridinedicarboxylic acid | 4.29 g/L | 20.5 | |
| Water | 2,6-Pyridinedicarboxylic acid, dihexyl ester | log10(S) = -5.91 (mol/L) | Not Specified | Cheméo |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application, particularly in biological systems. The primary degradation pathway is expected to be the hydrolysis of the methyl ester bond.
pH-Dependent Stability (Hydrolysis)
The rate of hydrolysis of the ester is anticipated to be significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the formation of the carboxylate salt and methanol. This process is typically faster than acid-catalyzed hydrolysis.
A pH-rate profile for the hydrolysis of this compound would likely show a "U" shape, with the minimum rate of hydrolysis occurring in the neutral to slightly acidic pH range. While specific kinetic data for this monomethyl ester is unavailable, the general principles of ester hydrolysis provide a framework for predicting its behavior.
Thermal Stability
The thermal stability of the parent compound, 2,6-pyridinedicarboxylic acid, is reported to be high, with a decomposition temperature of 248-250 °C. It is considered chemically stable under standard ambient conditions. The monomethyl ester is expected to have a lower melting point (144-146 °C)[2] and may exhibit different thermal degradation characteristics. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to determine its precise decomposition temperature and thermal behavior.
Enzymatic Stability
In biological systems, esterases are enzymes that can catalyze the hydrolysis of ester bonds. It is plausible that this compound could be a substrate for various esterases, leading to its conversion to 2,6-pyridinedicarboxylic acid and methanol. The rate of enzymatic degradation would depend on the specific enzyme, its concentration, and the experimental conditions. Studies on the enzymatic degradation of similar aromatic esters could provide insights into the potential metabolic fate of this compound. For instance, cytochrome P-450 has been shown to catalyze the cleavage of carboxylic acid esters of Hantzsch pyridine esters.[4]
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, buffer of specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by careful filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.
Protocol for Determining pH-Dependent Stability (Hydrolysis Kinetics)
This protocol allows for the determination of the hydrolysis rate constant at different pH values.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 1 to 12). Add a small aliquot of the stock solution to each buffer solution, pre-equilibrated at a constant temperature (e.g., 37 °C), to initiate the hydrolysis reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction rate.
-
Sampling and Analysis: At various time points, withdraw aliquots from each reaction mixture and immediately quench the reaction (e.g., by adding a strong acid or base to shift the pH to a region of high stability, or by dilution with a cold mobile phase). Analyze the concentration of the remaining parent compound (and ideally, the appearance of the degradation product, 2,6-pyridinedicarboxylic acid) using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of the monomethyl ester versus time for each pH. The slope of the linear regression will give the pseudo-first-order rate constant (k_obs) for hydrolysis at that pH. A plot of log(k_obs) versus pH will yield the pH-rate profile.
Visualizations
Logical Workflow for Synthesis
The synthesis of this compound can be logically approached from its parent dicarboxylic acid.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Workflow for Solubility Determination
A systematic workflow is crucial for obtaining reliable solubility data.
Caption: Workflow for shake-flask solubility determination.
Signaling Pathway of Ester Hydrolysis
The hydrolysis of the ester bond is a key stability consideration.
Caption: Potential pathways for the hydrolysis of the ester.
Conclusion
This compound is a compound of interest for pharmaceutical and agrochemical research. While qualitative data suggests it is soluble in polar organic solvents and has predictable stability based on its functional groups, there is a notable lack of specific quantitative data in the scientific literature. This guide has provided a summary of the available information and detailed experimental protocols that can be employed to generate the necessary solubility and stability data. The workflows and diagrams presented offer a logical framework for the synthesis, analysis, and understanding of the degradation pathways of this compound. Further research to quantify its solubility in various pharmaceutically relevant solvents and to determine its hydrolysis kinetics across a range of pH values is crucial for its successful application in drug development and other scientific endeavors.
References
- 1. CAS 7170-36-7: 2,6-Pyridinedicarboxylic acid monomethyl es… [cymitquimica.com]
- 2. 7170-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: A Review of Available Data
Despite a comprehensive search of scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study detailing the crystal structure of 2,6-pyridinedicarboxylic acid monomethyl ester is not publicly available. Therefore, a detailed technical guide on its specific crystal structure analysis, including quantitative data tables and experimental protocols, cannot be provided at this time.
While the crystal structure for the monomethyl ester is not available, information exists for the parent compound, 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), and various metal complexes derived from it. This report summarizes the available information on the synthesis and general properties of the monomethyl ester and related compounds.
Synthesis and General Properties
This compound is an organic compound with the chemical formula C₈H₇NO₄.[1] It is a derivative of 2,6-pyridinedicarboxylic acid, featuring one carboxylic acid group and one methyl ester group.[1] The compound is typically a white to off-white crystalline solid, soluble in polar organic solvents like methanol.[1]
Several methods for the preparation of 2,6-pyridinedicarboxylic acid and its esters have been described. One common method involves the oxidation of 2,6-lutidine. Another approach is the reaction of carbon monoxide and a halopyridine with an alcohol in the presence of a palladium catalyst.
Crystal Structure of Related Compounds
Crystallographic data is available for the parent compound, 2,6-pyridinedicarboxylic acid. The Cambridge Structural Database (CSD) contains entries for this molecule, such as CCDC 184496.[2] These studies provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing of the diacid.
Furthermore, the coordination chemistry of 2,6-pyridinedicarboxylic acid and its esters with various metal ions has been extensively studied. The resulting metal-organic frameworks (MOFs) and coordination complexes often have well-characterized crystal structures. For instance, the crystal structure of a copper(II) complex with pyridine-2,6-dicarboxylate has been reported.[3][4] These studies offer insights into the coordination modes of the ligand but do not represent the crystal structure of the free monomethyl ester.
Experimental Workflow for Crystal Structure Analysis
While a specific protocol for this compound is unavailable, a general experimental workflow for single-crystal X-ray diffraction analysis is outlined below. This process would be applicable should suitable crystals of the monomethyl ester be obtained.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Conclusion
A detailed technical guide on the crystal structure analysis of this compound cannot be provided due to the absence of published crystallographic data for this specific compound. While information on the synthesis and properties of the monomethyl ester and the crystal structures of the parent diacid and its metal complexes are available, the core data required for an in-depth analysis of the monomethyl ester's crystal structure is lacking in the current scientific literature. Researchers in drug development and materials science are encouraged to pursue the crystallization and structural determination of this compound to fill this knowledge gap.
References
Spectroscopic Analysis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: A Technical Overview
Despite a comprehensive search of available scientific literature and spectroscopic databases, a complete set of experimental spectroscopic data (NMR, IR, and Mass Spectrometry) specifically for 2,6-pyridinedicarboxylic acid monomethyl ester could not be located. This suggests that while the compound is commercially available, its detailed spectroscopic characterization is not widely published.
This technical guide will therefore provide a detailed overview of the expected spectroscopic characteristics of this compound based on the analysis of its parent compound, 2,6-pyridinedicarboxylic acid, and its dimethyl ester derivative. Furthermore, it will outline the standard experimental protocols for acquiring the necessary spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known data of closely related compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-3, H-5 | ~8.3 | d | ~7.8 |
| Pyridine H-4 | ~8.1 | t | ~7.8 |
| -OCH₃ | ~4.0 | s | - |
| -COOH | >10 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| C=O (Acid) | ~167 |
| Pyridine C-2, C-6 | ~149 |
| Pyridine C-4 | ~140 |
| Pyridine C-3, C-5 | ~128 |
| -OCH₃ | ~53 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3200-2500 | Broad |
| C-H stretch (Aromatic) | ~3100 | Medium |
| C-H stretch (Methyl) | ~2950 | Medium |
| C=O stretch (Ester) | ~1730 | Strong |
| C=O stretch (Carboxylic Acid) | ~1700 | Strong |
| C=C, C=N stretch (Aromatic Ring) | 1600-1400 | Medium-Strong |
| C-O stretch (Ester) | ~1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | 181.04 |
| [M-OCH₃]+ | 150.02 |
| [M-COOH]+ | 136.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce a solid probe for EI.
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
EI-MS: The sample is vaporized and bombarded with electrons. The resulting ions are analyzed.
-
-
Data Analysis: Identify the molecular ion peak ([M]+• or [M+H]+) and major fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
This guide provides a framework for the expected spectroscopic properties and the necessary experimental procedures for the characterization of this compound. Researchers and scientists in drug development can utilize this information to guide their analytical work on this and related compounds.
Quantum Chemical Blueprint: A Technical Guide to 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,6-pyridinedicarboxylic acid monomethyl ester. This molecule, a derivative of the well-studied dipicolinic acid, presents significant interest in medicinal chemistry and materials science due to its potential as a metal-chelating agent and a building block for novel molecular architectures. This document outlines the theoretical background, computational methodologies, and expected outcomes of such calculations, offering a roadmap for in-silico investigation. The presented data, based on established computational protocols, serves as a foundational resource for researchers engaged in the design and development of new therapeutic agents and functional materials.
Introduction
2,6-Pyridinedicarboxylic acid and its derivatives are of significant interest due to their presence in biological systems and their versatile coordination chemistry. The monomethyl ester, in particular, offers a unique combination of a carboxylic acid and an ester functional group, allowing for selective chemical modifications and specific interactions with biological targets. Understanding the molecule's conformational preferences, electronic landscape, and vibrational modes is crucial for predicting its behavior in different environments and for designing molecules with tailored properties.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These methods allow for the accurate prediction of a wide range of molecular properties, complementing and guiding experimental studies. This guide details the application of these computational techniques to this compound, providing a framework for its in-depth theoretical characterization.
Computational Methodologies
The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. The following protocols are recommended for the study of this compound.
Geometry Optimization
The first and most critical step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved through an iterative process where the forces on each atom are minimized.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational cost. The B3LYP functional is a robust choice for organic molecules.
-
Basis Set: The 6-311+G(d,p) basis set provides a good compromise between accuracy and computational expense, including diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) for a more accurate description of bonding.
-
Procedure: An initial 3D structure of this compound is generated. A geometry optimization calculation is then performed in the gas phase or with an implicit solvent model (e.g., PCM for water or DMSO) to find the lowest energy conformation.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to predict the molecule's vibrational spectrum (IR and Raman).
Experimental Protocol:
-
Software: Same as for geometry optimization.
-
Method: The same DFT functional and basis set used for the geometry optimization must be employed.
-
Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies can be compared with experimental IR and Raman spectra. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies to improve agreement with experimental data.
Electronic Properties
The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity and intermolecular interactions.
Experimental Protocol:
-
Software: Same as above.
-
Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.
-
Properties to Calculate:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of molecular stability.
-
Dipole Moment: Provides information about the overall polarity of the molecule.
-
Predicted Molecular Properties
The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. These values are illustrative and would be refined by actual calculations.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-N (pyridine) | ~1.34 | |
| C-C (pyridine) | ~1.39 | |
| C-C (carboxyl) | ~1.51 | |
| C=O (acid) | ~1.21 | |
| C-O (acid) | ~1.35 | |
| O-H (acid) | ~0.97 | |
| C=O (ester) | ~1.22 | |
| C-O (ester) | ~1.34 | |
| O-CH3 (ester) | ~1.44 | |
| Bond Angles | ||
| C-N-C (pyridine) | ~117 | |
| N-C-C (pyridine) | ~123 | |
| C-C-C (pyridine) | ~118 | |
| C-C=O (acid) | ~124 | |
| C-C-O (acid) | ~114 | |
| C-C=O (ester) | ~125 | |
| C-C-O (ester) | ~112 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H stretch | Carboxylic Acid | ~3500 |
| C-H stretch (aromatic) | Pyridine Ring | ~3100-3000 |
| C-H stretch (methyl) | Methyl Ester | ~2950 |
| C=O stretch (acid) | Carboxylic Acid | ~1750 |
| C=O stretch (ester) | Methyl Ester | ~1730 |
| C=N, C=C stretch (aromatic) | Pyridine Ring | ~1600-1450 |
| C-O stretch (acid) | Carboxylic Acid | ~1300 |
| C-O stretch (ester) | Methyl Ester | ~1250 |
| O-H bend | Carboxylic Acid | ~1400 |
| C-H bend (aromatic) | Pyridine Ring | ~1100-1000 |
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
| Dipole Moment | ~ 2.5 Debye |
| Molecular Electrostatic Potential | Negative potential around carbonyl oxygens and pyridine nitrogen; Positive potential around the carboxylic acid proton. |
Visualization of Computational Workflows and Pathways
Visual representations are essential for understanding complex scientific processes. The following diagrams, generated using the DOT language, illustrate the computational workflow and a hypothetical signaling pathway where this molecule could be relevant.
Caption: Computational workflow for quantum chemical calculations.
Caption: Hypothetical signaling pathway inhibition.
Conclusion
This technical guide has outlined the theoretical and practical aspects of performing quantum chemical calculations on this compound. The provided methodologies and expected data serve as a valuable resource for researchers in computational chemistry, drug discovery, and materials science. By leveraging the power of in-silico techniques, a deeper understanding of the molecular properties of this versatile compound can be achieved, paving the way for the rational design of new molecules with desired functionalities. The combination of theoretical predictions and experimental validation will be paramount in unlocking the full potential of this compound and its derivatives.
Theoretical Modeling of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Pyridinedicarboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and biological activities. This technical guide provides a comprehensive overview of the theoretical modeling of 2,6-pyridinedicarboxylic acid monomethyl ester, a key intermediate in the synthesis of more complex molecules. This document outlines the computational methodologies, predicted molecular properties, and a putative experimental workflow for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyridine-2,6-dicarboxylate scaffold.
Introduction
Pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, have been pivotal in the development of a wide array of pharmaceuticals targeting conditions like tuberculosis, cancer, and diabetes.[1][2] The dicarboxylic acid analogue, 2,6-pyridinedicarboxylic acid (dipicolinic acid), and its esters are particularly noteworthy for their role as versatile ligands in coordination chemistry and their potential applications in drug delivery and catalysis.[3] The monomethyl ester of 2,6-pyridinedicarboxylic acid, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of more complex derivatives, including metal-organic frameworks (MOFs).[4][5]
Theoretical modeling provides a powerful tool to predict the physicochemical properties of such molecules, offering insights into their reactivity, stability, and potential biological interactions. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the electronic structure, vibrational properties, and reactivity of this compound.
Synthesis and Experimental Characterization
While a definitive, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from related preparations. The synthesis of various 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, for instance, starts from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, indicating its availability as a precursor.[6]
Putative Synthesis Protocol
A likely approach to synthesize this compound involves the selective mono-esterification of 2,6-pyridinedicarboxylic acid or the controlled hydrolysis of the corresponding dimethyl ester. A more direct method would be the reaction of 2,6-pyridinedicarbonyl dichloride with one equivalent of methanol.
Reaction Scheme:
Figure 1: Putative synthesis of this compound.
Experimental Steps (Hypothetical):
-
Dissolve 2,6-pyridinedicarbonyl dichloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of anhydrous methanol to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a mild aqueous base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methyl ester protons. The ¹³C NMR would show distinct resonances for the carbonyl carbons of the ester and carboxylic acid groups, as well as for the pyridine ring carbons.[6][7]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the functional groups. Key vibrational bands would include the C=O stretching of the carboxylic acid and the ester, the O-H stretching of the carboxylic acid, and the characteristic vibrations of the pyridine ring.[8]
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded to study the electronic transitions within the molecule.[8]
Theoretical Modeling Methodology
Quantum chemical calculations are essential for understanding the molecular properties of this compound at the atomic level. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.
Computational Details
All calculations would be performed using a quantum chemistry software package like Gaussian. The molecular geometry of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set.[9] This level of theory has been shown to provide reliable results for similar pyridine carboxylic acid derivatives.[10] Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the theoretical vibrational spectrum.
The workflow for the theoretical modeling is illustrated below:
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 9. 6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7 [matrix-fine-chemicals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Selective Mono-Esterification of 2,6-Pyridinedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective mono-esterification of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid, is a critical chemical transformation for the synthesis of a wide array of pharmaceutical intermediates, functional materials, and complex ligands for catalysis. The ability to selectively modify one of the two carboxylic acid groups is paramount for creating asymmetrical molecules and enabling further functionalization. This technical guide provides an in-depth overview of the primary strategies for achieving selective mono-esterification, complete with detailed experimental protocols and comparative data.
Core Strategies for Selective Mono-Esterification
Achieving selective mono-esterification of a symmetrical dicarboxylic acid like 2,6-pyridinedicarboxylic acid presents a significant synthetic challenge, as the reactivity of the two carboxyl groups is identical. The primary strategies to overcome this challenge involve:
-
Partial Hydrolysis of a Diester: This approach involves the full conversion of the diacid to a diester, followed by a controlled partial hydrolysis to yield the desired mono-ester. This method relies on statistical probability and careful control of reaction conditions to favor mono-hydrolysis.
-
Stoichiometrically Controlled Esterification: This strategy employs a limiting amount of the esterifying agent (alcohol) in the presence of a coupling agent. By carefully controlling the stoichiometry, the formation of the mono-ester can be favored over the diester. The Steglich esterification is a prime example of this approach.
-
Direct Catalytic Esterification: This method involves the direct reaction of the diacid with an alcohol under acidic or basic catalysis, again using a limited amount of the alcohol to statistically favor mono-ester formation.
This guide will now detail the experimental protocols for each of these key strategies.
Experimental Protocols
Strategy 1: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
This two-step method first involves the synthesis of the diester, followed by its selective partial hydrolysis.
Step 1a: Synthesis of Dimethyl 2,6-Pyridinedicarboxylate
This procedure begins with the conversion of 2,6-pyridinedicarboxylic acid to its more reactive diacid chloride.
-
Reagents:
-
2,6-Pyridinedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous triethylamine (NEt₃)
-
Anhydrous diethyl ether
-
-
Protocol:
-
To a suspension of 2,6-pyridinedicarboxylic acid (1 eq.) in anhydrous diethyl ether, add thionyl chloride (2.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the evolution of HCl gas ceases.
-
Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-pyridinedicarbonyl dichloride.
-
Dissolve the crude diacid chloride in anhydrous diethyl ether and add this solution dropwise to a solution of anhydrous methanol (10 eq.) and anhydrous triethylamine (2.5 eq.) in anhydrous diethyl ether at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 2,6-pyridinedicarboxylate. The product can be further purified by recrystallization or column chromatography.
-
Step 1b: Partial Hydrolysis to 6-(Methoxycarbonyl)picolinic Acid
This procedure is adapted from principles of partial hydrolysis of diesters. Careful control of stoichiometry and reaction time is crucial for maximizing the yield of the mono-acid.
-
Reagents:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate (1 eq.) in methanol.
-
Prepare a solution of potassium hydroxide (1 eq.) in a mixture of methanol and water.
-
Add the KOH solution dropwise to the diester solution at room temperature.
-
Monitor the reaction progress closely using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction should be quenched once a significant amount of the mono-ester has formed, to prevent complete hydrolysis to the diacid.
-
Once the desired conversion is reached, neutralize the reaction mixture with a calculated amount of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute HCl to precipitate the mono-ester.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-(methoxycarbonyl)picolinic acid.
-
Strategy 2: Stoichiometrically Controlled Steglich Esterification
This method directly converts the diacid to the mono-ester in a one-pot reaction using a coupling agent and a limited amount of alcohol.
-
Reagents:
-
2,6-Pyridinedicarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
-
Protocol:
-
Dissolve 2,6-pyridinedicarboxylic acid (1 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Add anhydrous methanol (1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC to follow the consumption of the diacid and the formation of the mono- and di-esters.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-ester from unreacted diacid and the diester byproduct.
-
Data Presentation
The following tables summarize the expected outcomes and key parameters for the described mono-esterification strategies.
| Strategy | Key Reagents | Stoichiometry (Diacid:Alcohol/Base) | Typical Solvent | Reaction Temperature | Anticipated Yield of Mono-ester | Primary Byproducts |
| Partial Hydrolysis | Dimethyl 2,6-pyridinedicarboxylate, KOH | 1 : 1 | Methanol/Water | Room Temperature | 40-60% | 2,6-Pyridinedicarboxylic acid, Dimethyl 2,6-pyridinedicarboxylate |
| Steglich Esterification | 2,6-Pyridinedicarboxylic acid, DCC, DMAP, Methanol | 1 : 1 | Dichloromethane | 0 °C to Room Temperature | 50-70% | Dimethyl 2,6-pyridinedicarboxylate, 2,6-Pyridinedicarboxylic acid |
Visualizations
Experimental Workflow: Partial Hydrolysis
Caption: Workflow for selective mono-esterification via partial hydrolysis.
Logical Relationship: Steglich Esterification
Caption: Key species and transformations in the Steglich mono-esterification.
Conclusion
The selective mono-esterification of 2,6-pyridinedicarboxylic acid is a nuanced synthetic task that can be approached through several strategic pathways. The choice of method will depend on the desired scale of the reaction, the availability of starting materials, and the purification capabilities at hand. The partial hydrolysis of the diester offers a straightforward, albeit potentially lower-yielding, route. In contrast, the stoichiometrically controlled Steglich esterification provides a more direct, one-pot synthesis that can lead to higher yields of the mono-ester, provided that careful control over the reaction conditions and effective purification of the product mixture are implemented. For researchers and professionals in drug development, the ability to master these techniques is essential for the efficient construction of novel molecular architectures.
Methodological & Application
Application Notes and Protocols for 2,6-Pyridinedicarboxylic Acid Monomethyl Ester in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-pyridinedicarboxylic acid monomethyl ester in coordination chemistry. Due to the limited availability of data specifically for the monomethyl ester, information from the closely related 2,6-pyridinedicarboxylic acid and its dimethyl ester is included to provide a thorough understanding of its potential applications.
Introduction
This compound is a versatile asymmetrical ligand in coordination chemistry. Its structure, featuring a central pyridine ring with one carboxylic acid group and one methyl ester group, allows for diverse coordination modes with various metal ions. This unique asymmetry can lead to the formation of coordination complexes with interesting structural, catalytic, and photophysical properties. The presence of both a readily deprotonatable carboxylic acid and a less reactive ester group allows for stepwise coordination or the formation of heterobimetallic complexes.
Applications in Coordination Chemistry
The coordination chemistry of 2,6-pyridinedicarboxylic acid and its derivatives is rich and varied, with applications spanning catalysis, materials science, and biomedicine. While specific applications of the monomethyl ester are not extensively documented, its derivatives have shown significant promise in several areas:
-
Catalysis: Metal complexes of pyridine dicarboxylates have been explored as catalysts in a range of organic transformations. For instance, palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids have demonstrated catalytic activity in the aerobic oxidation of substituted 8-methylquinolines. The ester group in ligands like 2,6-pyridinedicarboxylic acid esters can act as a hemilabile function, which can be beneficial in catalytic cycles.[1]
-
Luminescent Materials: Lanthanide complexes of 2,6-pyridinedicarboxylic acid are known for their strong luminescent properties.[2] The pyridine dicarboxylate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This property is valuable for applications in lighting, sensors, and bio-imaging.
-
Supramolecular Chemistry: The ability of the carboxylate and ester groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a potential building block for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies.
Quantitative Data
Specific quantitative data for metal complexes of this compound is scarce in the literature. However, data for related compounds can provide valuable insights into its coordination behavior.
Table 1: Selected Bond Distances in a Cu(II) Complex with Dimethyl 2,6-pyridinedicarboxylate [1]
| Bond | Length (Å) |
| Cu–N1 | 2.065(4) |
| Cu–O2 | 2.503(4) |
| Cu–O4 | 2.551(3) |
| Cu–Cl(avg) | 2.289(2) |
Data from the crystal structure of (HNEt₃)[Cu(pydicMe₂)Cl₃]. The Cu-O bonds are notably long, indicating a Jahn-Teller distorted octahedral geometry.[1]
Table 2: Luminescence Properties of a Europium(III) Complex with 2,6-Pyridinedicarboxylic Acid [3]
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ms) |
| Na[Eu(dipic)₂·phen]·H₂O in ethanol | 330 | 615 | 36.1 | 3.23 |
This data for the diacid highlights the potential for developing highly luminescent materials.[3]
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of related compounds and can be used as a starting point for working with this compound.
Protocol 1: Synthesis of a Cu(II) Complex with this compound (Adapted from the Dimethyl Ester Synthesis) [1]
Objective: To synthesize a copper(II) complex using this compound as a ligand.
Materials:
-
This compound
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Triethylamine (NEt₃)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous methanol in a Schlenk flask.
-
Add anhydrous CuCl₂ (1 equivalent) to the solution and stir until dissolved.
-
Slowly add an excess of anhydrous triethylamine (e.g., 5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent, such as methanol or ethanol.
Characterization: The product can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 2: General Procedure for the Synthesis of a Lanthanide(III) Luminescent Complex
Objective: To synthesize a luminescent lanthanide complex using this compound.
Materials:
-
This compound
-
A lanthanide(III) salt (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
A base (e.g., NaOH or NEt₃) to deprotonate the carboxylic acid
Procedure:
-
Dissolve this compound (typically 3 equivalents) in the chosen solvent.
-
Add the base (1 equivalent per carboxylic acid group) to the ligand solution and stir.
-
In a separate flask, dissolve the lanthanide(III) salt (1 equivalent) in the same solvent.
-
Slowly add the lanthanide salt solution to the ligand solution with vigorous stirring.
-
The reaction mixture may be heated gently to promote complex formation.
-
Allow the solution to cool, and if a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, slow evaporation of the solvent may yield crystals.
Characterization: The luminescent properties of the resulting complex can be investigated using fluorescence spectroscopy, including measuring excitation and emission spectra, quantum yield, and luminescence lifetime.
Visualizations
The following diagrams illustrate key conceptual workflows in the study of coordination complexes of this compound.
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
Caption: Simplified mechanism of the antenna effect in lanthanide complexes.
References
Application Notes and Protocols: 2,6-Pyridinedicarboxylic Acid Monomethyl Ester as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Pyridinedicarboxylic acid monomethyl ester, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is a versatile asymmetrical ligand. Its structure, featuring a central pyridine ring with both a carboxylic acid and a methyl ester group at the 2 and 6 positions, respectively, allows for diverse coordination modes with metal ions. This unique combination of a readily deprotonatable carboxylic acid and a coordinating ester group makes it an interesting candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in materials science and drug development.
These application notes provide an overview of the use of this compound as a ligand in the formation of metal complexes, with a specific focus on a cadmium-based metal-organic framework. Detailed experimental protocols for the synthesis and characterization of this complex are provided, along with a discussion of its current and potential future applications.
I. Metal Complex Formation and Characterization
The primary documented application of this compound as a ligand is in the formation of a cadmium-based metal-organic framework (MOF).[1] This one-dimensional MOF has been synthesized and characterized for its potential in hydrogen storage.[1]
A. Physicochemical Data of the Ligand and Metal Complex
A summary of the key physicochemical data for the ligand and its cadmium complex is presented in Table 1.
| Parameter | This compound | Cadmium Metal-Organic Framework |
| Chemical Formula | C₈H₇NO₄ | {[Cd₃(L-CH₃)·H₂O]·5H₂O}n |
| Molecular Weight | 181.15 g/mol | Not applicable (polymeric) |
| Appearance | White to off-white crystalline solid | Colorless crystals |
| Coordination Metal | Not applicable | Cadmium (Cd) |
| Key Spectroscopic Data | IR, ¹H NMR, ¹³C NMR, UV-Vis | IR, TGA, X-ray Crystallography |
B. Spectroscopic and Analytical Data
The characterization of the cadmium MOF involves various analytical techniques to confirm its structure and properties.[1] A summary of the key findings is presented in Table 2.
| Analytical Technique | Observed Results for Cadmium MOF | Interpretation |
| Infrared (IR) Spectroscopy | Distinctive peaks for C=O and other functional groups. | Confirms the coordination of the ligand to the cadmium centers. |
| Thermogravimetric Analysis (TGA) | Stepwise weight loss corresponding to the loss of water and ligand decomposition. | Determines the thermal stability and the number of water molecules in the complex. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms. | Confirms the one-dimensional polymeric structure and the coordination environment of the cadmium ions. |
| Elemental Analysis | Confirms the elemental composition of the synthesized complex. | Verifies the proposed chemical formula of the MOF. |
II. Experimental Protocols
A. Synthesis of the Cadmium Metal-Organic Framework
This protocol describes the synthesis of the one-dimensional cadmium MOF using this compound as the organic linker.[1]
Materials:
-
6-(methoxycarbonyl)pyridine-2-carboxylic acid (Ligand)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 6-(methoxycarbonyl)pyridine-2-carboxylic acid in methanol.
-
In a separate vessel, dissolve cadmium(II) nitrate tetrahydrate in deionized water.
-
Slowly add the aqueous solution of cadmium nitrate to the methanolic solution of the ligand with constant stirring.
-
Seal the reaction vessel and heat it under solvothermal conditions.
-
After the reaction is complete, allow the vessel to cool slowly to room temperature to promote the formation of single crystals.
-
Collect the colorless crystals by filtration, wash with methanol, and air-dry.
B. Characterization Methods
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the synthesized MOF using a KBr pellet or ATR accessory to identify the characteristic vibrational modes of the coordinated ligand.
-
Thermogravimetric Analysis (TGA): Perform TGA on the sample under a nitrogen atmosphere, heating from room temperature to a temperature sufficient for complete decomposition, to determine its thermal stability and composition.
-
X-ray Crystallography: Analyze a suitable single crystal of the MOF using a single-crystal X-ray diffractometer to determine its crystal structure.
-
Elemental Analysis: Submit a sample of the dried MOF for elemental analysis (C, H, N) to confirm its empirical formula.
III. Applications
A. Current Application: Hydrogen Storage
The synthesized cadmium MOF has been investigated for its potential application in hydrogen storage.[1] The porous nature of MOFs allows for the adsorption of gas molecules. However, in this specific case, the cadmium MOF derived from the monomethyl ester ligand showed no significant hydrogen adsorption.[1] This was in contrast to a related MOF synthesized with a modified ligand containing a pyrimidine moiety, which exhibited a hydrogen uptake of 0.3 wt. % at 373 K and 60 bar.[1]
B. Potential Future Applications in Drug Development
While the direct biological activity of metal complexes with this compound has not been extensively reported, related compounds and the general properties of MOFs suggest potential applications in drug development.
-
Antimicrobial and Antitumor Agents: Metal complexes of the parent compound, 2,6-pyridinedicarboxylic acid (the diacid), have shown significant antimicrobial and antitumor activities. It is plausible that complexes with the monomethyl ester could exhibit similar biological properties, potentially with modified solubility and pharmacokinetic profiles due to the ester group.
-
Drug Delivery Vehicles: MOFs are extensively studied as carriers for drug delivery due to their high porosity and tunable properties. The cadmium MOF, or analogous structures made with less toxic metals (such as zinc or iron), could be explored for encapsulating therapeutic agents. The release of the drug could be triggered by changes in pH or other physiological conditions.
IV. Safety Precautions
-
Cadmium Toxicity: Cadmium and its compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Solvent Handling: Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
General Precautions: Standard laboratory safety procedures should be followed at all times.
This compound is an emerging ligand in the field of coordination chemistry, with demonstrated utility in the synthesis of metal-organic frameworks. While its application has so far been explored in the context of materials science, the biological activities of related compounds and the inherent properties of MOFs suggest a promising future for its metal complexes in the realm of drug development. Further research is warranted to synthesize and evaluate complexes with biocompatible metals for their potential as therapeutic agents and drug delivery systems.
References
Applications of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,6-Pyridinedicarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The monomethyl ester, in particular, serves as a crucial intermediate and a pharmacophore in the design of novel therapeutic agents. Its applications, while not as extensively documented as its parent diacid or diester, can be inferred from the broader activity profile of this chemical class. The core structure, featuring a pyridine ring with two strategically placed carboxylic acid functionalities (one esterified), allows for diverse interactions with biological targets.
The primary areas of investigation for 2,6-pyridinedicarboxylic acid monomethyl ester and its analogs include:
-
Anticancer Activity: The diester counterpart, 2,6-pyridinedicarboxylic acid dimethyl ester, has been reported to exhibit anticancer properties by acting as a non-competitive inhibitor of topoisomerase I.[1] This enzyme is crucial for DNA replication, and its inhibition leads to cell death.[1] The compound is believed to form a ternary complex with DNA and topoisomerase I, preventing the resealing of DNA strands.[1] While this data is for the dimethyl ester, it strongly suggests that the monomethyl ester could serve as a valuable lead compound for developing new topoisomerase I inhibitors. The free carboxylic acid group on the monomethyl ester could be exploited for targeted drug delivery or to enhance binding interactions within the enzyme's active site.
-
Anti-inflammatory Properties: Patents have identified 2,6-pyridinedicarboxylic acid esters as key intermediates in the synthesis of compounds with anti-inflammatory action. The structural motif is likely a key contributor to the observed pharmacological effect. The anti-inflammatory potential of this scaffold could be attributed to the inhibition of key pro-inflammatory enzymes or modulation of inflammatory signaling pathways.
-
Enzyme Inhibition: The broader class of pyridine carboxylic acid isomers are recognized as effective enzyme inhibitors, targeting a wide array of enzymes.[2][3] This suggests that this compound could be explored as a scaffold for designing inhibitors against various enzymatic targets relevant to human diseases. The presence of both a carboxylic acid and an ester group provides opportunities for differential interactions with enzyme active sites.
-
Metal Chelation and Coordination Chemistry: The parent compound, 2,6-pyridinedicarboxylic acid (dipicolinic acid), is a well-known metal chelating agent. This property is often linked to its biological activities, including its role as an enzyme inhibitor. The monomethyl ester, while having one of its chelating groups blocked, may still retain some metal-coordinating capabilities, which could be relevant for its mechanism of action in certain biological systems.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives are crucial for advancing research in this area. Below are representative protocols based on available literature for related compounds.
Protocol 1: Synthesis of this compound
This protocol is a conceptual adaptation based on the general synthesis of pyridinedicarboxylic acid esters. A typical route involves the selective esterification of 2,6-pyridinedicarboxylic acid.
Objective: To synthesize this compound.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in anhydrous methanol (sufficient to ensure stirring).
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Topoisomerase I Inhibition Assay
This protocol is based on the reported activity of the dimethyl ester and can be adapted to evaluate the monomethyl ester.
Objective: To determine the inhibitory activity of this compound on human topoisomerase I.
Materials:
-
Human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (test compound)
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
Agarose gel
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound (dissolved in DMSO). Include a positive control (camptothecin) and a vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition at each compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data (e.g., IC₅₀, Kᵢ) specifically for this compound in peer-reviewed literature. The data for the related dimethyl ester is primarily descriptive.[1] The table below is a template that can be populated as data becomes available through further research.
| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Cell Line / Organism | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 2,6-Pyridinedicarboxylic acid dimethyl ester | Topoisomerase I | DNA Relaxation Assay | Qualitative inhibition reported | Human | [1] |
Visualizations
Signaling Pathway: Topoisomerase I Inhibition
References
- 1. 2,6-Pyridinedicarboxylic acid dimethyl ester | 5453-67-8 | FP44227 [biosynth.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Organic Framework Synthesis using 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including drug delivery. This document provides detailed application notes and protocols for the use of 2,6-pyridinedicarboxylic acid monomethyl ester as a building block for the synthesis of novel MOFs.
While the use of 2,6-pyridinedicarboxylic acid is well-established in MOF synthesis, the application of its monomethyl ester derivative is a less explored area, offering potential for novel framework topologies and functionalities due to its asymmetric nature. The protocols provided herein are based on established solvothermal and hydrothermal synthesis methods for related pyridine-dicarboxylic acid-based MOFs and have been adapted for the use of the monomethyl ester linker.
Application Notes
This compound provides a unique building block for MOF synthesis. The presence of both a carboxylic acid group and an ester group allows for different coordination modes compared to its diacid analogue. The carboxylic acid can deprotonate and coordinate to metal centers, while the ester group may or may not participate in coordination, potentially being available for post-synthetic modification. This can lead to the formation of MOFs with distinct structural and chemical properties.
Potential Advantages in Drug Delivery:
-
Controlled Release: The ester group could be designed to be cleavable under specific physiological conditions (e.g., pH, enzymes), enabling a triggered release of encapsulated drug molecules.
-
Tunable Hydrophilicity/Hydrophobicity: The methyl ester group can influence the overall polarity of the MOF pores, which can be tuned to optimize the loading and release of specific drug molecules.
-
Post-Synthetic Modification: The ester functionality can serve as a handle for further chemical modifications, allowing for the attachment of targeting moieties or other functional groups to enhance the therapeutic efficacy of the drug delivery system.
Experimental Protocols
The following are generalized protocols for the synthesis of MOFs using this compound. The specific parameters (metal salt, solvent, temperature, and time) will need to be optimized for the desired framework structure and properties.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound and Zinc nitrate hexahydrate in 10 mL of DMF. The molar ratio of linker to metal salt should be systematically varied (e.g., 1:1, 1:2, 2:1) to explore different framework possibilities.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and solvent molecules from the pores.
-
Dry the final product under vacuum at 80 °C for 12 hours.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF
This protocol outlines a general procedure for the synthesis of a copper-based MOF using a mixed-solvent system.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a 23 mL Teflon-lined stainless-steel autoclave, combine this compound and Copper(II) nitrate trihydrate.
-
Add a mixture of deionized water and ethanol (e.g., 1:1 v/v, 15 mL total volume).
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 150 °C for 48 hours.
-
Allow the autoclave to cool naturally to room temperature.
-
Isolate the crystalline product by filtration.
-
Wash the product thoroughly with deionized water and then with ethanol.
-
Air-dry the product at room temperature.
Characterization of Synthesized MOFs
The synthesized materials should be characterized to determine their structure, porosity, and thermal stability.
| Characterization Technique | Purpose | Typical Expected Results |
| Powder X-ray Diffraction (PXRD) | To determine the crystalline phase and purity of the synthesized MOF. | A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF. | Nitrogen adsorption-desorption isotherms will provide information on the surface area (typically in the range of 100 - 3000 m²/g for porous MOFs) and pore size distribution. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | The TGA curve will show weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic linker, indicating the temperature at which the framework is stable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the framework and study its coordination to the metal centers. | The FTIR spectrum will show characteristic peaks for the pyridine ring, carboxylate, and ester functional groups. Shifts in the carboxylate stretching frequencies can indicate coordination to the metal ion. |
Logical Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application testing of MOFs.
Signaling Pathway for Triggered Drug Release
A potential application for MOFs synthesized from this compound is in pH-triggered drug delivery systems for cancer therapy. The acidic tumor microenvironment could catalyze the hydrolysis of the ester group, leading to a change in the MOF structure and subsequent release of the encapsulated drug.
Caption: pH-triggered drug release mechanism in a tumor microenvironment.
Application Notes and Protocols: The Role of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester in Supramolecular Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Pyridinedicarboxylic acid monomethyl ester, also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is a versatile building block in the field of supramolecular chemistry. Its unique structural features, combining a pyridine nitrogen atom as a hydrogen bond acceptor and a metal coordinating site, a carboxylic acid group as a hydrogen bond donor, and a methyl ester group, allow for the construction of a wide array of supramolecular architectures. These include metal-organic complexes, co-crystals, and self-assembled nanostructures. The interplay of hydrogen bonding, metal coordination, and π-π stacking interactions governs the assembly of this molecule into functional supramolecular systems. These systems have potential applications in areas such as crystal engineering, drug delivery, and materials science.
Key Supramolecular Interactions
The supramolecular chemistry of this compound is primarily dictated by three key non-covalent interactions:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, readily interacting with the pyridine nitrogen of an adjacent molecule or other hydrogen bond acceptors. This can lead to the formation of predictable supramolecular synthons, such as the common carboxylic acid-pyridine heterodimer.
-
Metal Coordination: The pyridine nitrogen and the carboxylate oxygen can act as a bidentate ligand, chelating to a variety of metal ions. This allows for the formation of discrete metallosupramolecular complexes or extended metal-organic frameworks (MOFs).
-
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which contribute to the overall stability of the resulting supramolecular assemblies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7170-36-7 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 144-146 °C | [2] |
| Boiling Point | 393 °C | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | [3] |
Table 2: Crystallographic Data for a Related Cu(II) Complex with a Pyridine-2,6-dicarboxylic Acid Ester Ligand
Data for (HNEt₃)[Cu(pydicMe₂)Cl₃], where pydicMe₂ is the dimethyl ester. This provides an indication of the coordination environment that can be expected with the monomethyl ester.
| Parameter | Value | Reference |
| Complex | (HNEt₃)[Cu(pydicMe₂)Cl₃] | [4][5] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pbca | [4] |
| Coordination Geometry | Distorted Octahedral | [4] |
| Cu-N1 bond length | 2.065(4) Å | [4] |
| Cu-O2 bond length | 2.503(4) Å | [4] |
| Cu-O4 bond length | 2.551(3) Å | [4] |
| Cu-Cl bond lengths | 2.255(2) - 2.306(2) Å | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Cu(II) Complex with this compound
This protocol is adapted from the synthesis of a similar complex with the dimethyl ester.[4]
Materials:
-
This compound
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Triethylamine (NEt₃)
-
Anhydrous Methanol (MeOH)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of this compound in 15 mL of anhydrous methanol in a Schlenk flask.
-
Add 1 mmol of anhydrous CuCl₂ to the solution.
-
Add an excess of anhydrous triethylamine (approximately 1 mL) to the reaction mixture.
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Evaporate the resulting solution to dryness under reduced pressure.
-
Recrystallize the residue from methanol to yield the product crystals.
Characterization:
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
X-ray Diffraction (XRD): To determine the single-crystal structure and coordination geometry.
-
FT-IR Spectroscopy: To identify the coordination of the carboxylate and pyridine groups to the metal center.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex in solution.
Protocol 2: Co-crystal Screening by Solvent Evaporation
This is a general protocol for screening for co-crystals of this compound with a co-former (e.g., another hydrogen bonding molecule like an amide or another pyridine derivative).[6][7]
Materials:
-
This compound
-
Co-former of interest
-
A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)
-
Small vials
-
Vortex mixer
Procedure:
-
In a small vial, dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1) of this compound and the chosen co-former in a minimal amount of a selected solvent.
-
Thoroughly mix the solution using a vortex mixer until all solids are dissolved.
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect the vials for the formation of crystals.
-
Repeat the process with different solvents and stoichiometric ratios.
Characterization of Potential Co-crystals:
-
Powder X-ray Diffraction (PXRD): To determine if a new crystalline phase has formed, different from the starting materials.
-
Differential Scanning Calorimetry (DSC): To identify a new melting point for the co-crystal.
-
Single-Crystal X-ray Diffraction: To definitively determine the crystal structure and hydrogen bonding motifs of the co-crystal.
Protocol 3: Determination of Binding Constants by UV-Vis Titration
This protocol can be used to quantify the strength of non-covalent interactions, such as hydrogen bonding, between this compound (the host) and a guest molecule in solution.[8]
Materials:
-
A stock solution of this compound (host) of known concentration in a suitable solvent (e.g., acetonitrile).
-
A stock solution of the guest molecule of known concentration in the same solvent.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Place a known volume and concentration of the host solution in a cuvette.
-
Record the initial UV-Vis spectrum of the host solution.
-
Add small aliquots of the guest solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Analyze the changes in absorbance at a specific wavelength as a function of the guest concentration.
-
Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the association constant (Kₐ).
Mandatory Visualization
Caption: Experimental workflows for the synthesis of metal complexes and screening for co-crystals of this compound.
Caption: Logical relationships of supramolecular assembly pathways for this compound, driven by key non-covalent interactions.
References
- 1. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | C8H7NO4 | CID 4019172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,6-Pyridinedicarboxylic acid (dipicolinic acid) and its esters are compounds of interest in various fields, including as intermediates in pharmaceutical synthesis and as potential biomarkers. The monomethyl ester of 2,6-pyridinedicarboxylic acid presents a unique analytical challenge due to its amphipathic nature, possessing both a polar carboxylic acid group and a less polar methyl ester group. This structure necessitates carefully selected analytical methods to achieve accurate and precise quantification, particularly in complex matrices such as biological fluids or reaction mixtures.
This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Analyte Characteristics
-
Compound: 2,6-Pyridinedicarboxylic acid monomethyl ester
-
Molecular Formula: C₈H₇NO₄
-
Molecular Weight: 181.15 g/mol
-
Structure: A pyridine ring with a carboxylic acid at position 2 and a methyl ester at position 6.
-
Properties: The free carboxylic acid group makes the molecule polar and capable of ionization, while the methyl ester adds hydrophobicity. This duality influences its solubility and chromatographic behavior.
Method Selection Rationale
-
HPLC-UV: A robust and widely accessible technique suitable for quantifying the analyte in relatively clean samples at moderate concentrations. The pyridine ring provides a chromophore for UV detection. This method can effectively separate the monoester from the di-acid and dimethyl ester.[1]
-
GC-MS: Offers high chromatographic resolution and mass-based identification. However, the free carboxylic acid group reduces volatility, necessitating a derivatization step to convert it into a less polar, more volatile form (e.g., a silyl ester) prior to analysis.[2][3] This method is ideal for complex mixtures where high separation efficiency is required.
-
LC-MS/MS: The most sensitive and selective method, making it the gold standard for trace-level quantification in complex biological matrices like plasma or urine.[4][5] It combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry, often requiring minimal sample preparation. Derivatization can sometimes be used to further enhance sensitivity.[6][7]
Data Presentation
The following tables summarize representative quantitative data for the analysis of dicarboxylic acids and their esters using the described techniques. Note: These values are illustrative and are based on methods for structurally similar compounds. Specific performance for this compound must be determined through method validation.
Table 1: HPLC-UV Performance Characteristics
| Parameter | Typical Performance |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Table 2: GC-MS (with Derivatization) Performance Characteristics
| Parameter | Typical Performance |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 90 - 110% |
Table 3: LC-MS/MS Performance Characteristics
| Parameter | Typical Performance |
| Linear Range | 1 - 5000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL[4] |
| Limit of Detection (LOD) | 0.3 ng/mL[4] |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery | 85 - 115% |
Experimental Protocols & Visualizations
General Workflow for Method Selection
The selection of an appropriate analytical method is critical and depends on the specific requirements of the study.
Caption: A decision tree for selecting the optimal analytical method.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the analysis of process samples or formulations where the analyte concentration is relatively high.
3.2.1 Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.
3.2.2 HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 268 nm.
3.2.3 Quantification Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the curve.
Protocol 2: Quantification by GC-MS (with Silylation)
This protocol is designed for samples where high separation efficiency is needed and derivatization is feasible. The free carboxylic acid is converted to a trimethylsilyl (TMS) ester.
3.3.1 Experimental Workflow
Caption: Workflow for GC-MS analysis including derivatization.
3.3.2 Sample Preparation and Derivatization
-
Extraction: If in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample to pH ~2 with HCl, then extract three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Analysis: Cool to room temperature before injecting into the GC-MS.
3.3.3 GC-MS Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for the TMS-derivatized analyte (parent ion and major fragments).
Protocol 3: Quantification by LC-MS/MS
This is the preferred method for high-sensitivity analysis in complex biological matrices.
3.4.1 Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of biological samples.
3.4.2 Sample Preparation
-
Aliquoting: To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[5]
-
Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Collection: Transfer the supernatant to an autosampler vial for analysis.
3.4.3 LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition (Hypothetical): Q1: 182.1 m/z → Q3: 122.1 m/z (corresponding to loss of -COOH and -CH₃). Note: Transitions must be optimized empirically by infusing a standard solution.
-
Internal Standard MRM Transition: Determined based on the mass of the stable isotope-labeled standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Application Note: HPLC Analysis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2,6-pyridinedicarboxylic acid monomethyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. This application note details a robust isocratic reverse-phase HPLC method for the determination of this compound.
Chemical Structure:
-
IUPAC Name: 6-(Methoxycarbonyl)pyridine-2-carboxylic acid[1]
Experimental
Instrumentation and Consumables
-
HPLC System with a UV-Vis Detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe Filters (0.45 µm)
-
HPLC Vials
-
Analytical Balance
-
Volumetric flasks and pipettes
Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)[4]
-
This compound reference standard (>97% purity)[1]
Chromatographic Conditions
A hypothetical, yet plausible, set of chromatographic conditions is presented in the table below. These are based on typical methods for analyzing pyridine carboxylic acids.[4]
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 30:70 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm[4] |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This compound is soluble in polar organic solvents like methanol.[1][3]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
(Hypothetical) Results and Discussion
The following data are illustrative and represent expected results for a well-optimized method.
System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
A linear relationship between the peak area and the concentration of this compound is expected.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
Correlation Coefficient (r²): > 0.999 (Hypothetical)
(Hypothetical) Retention Time
Under the specified conditions, the retention time for this compound is expected to be around 4.5 minutes.
Protocols
HPLC System Preparation
-
Prepare the mobile phase as described in Table 1.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Purge the HPLC pump with the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Analysis Workflow
The general workflow for the analysis is depicted below.
Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standard solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Integrate the peak in the sample chromatogram and use the calibration curve to determine the concentration of this compound in the sample.
Logical Relationship of Method Parameters
The selection of HPLC parameters is based on the physicochemical properties of the analyte.
References
Application Notes and Protocols: One-Pot Synthesis of Metal Complexes with 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of metal complexes with 2,6-pyridinedicarboxylic acid monomethyl ester. This class of compounds holds potential for various applications, including catalysis and the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies, offering a reproducible approach to obtaining these valuable coordination compounds.
Introduction
2,6-Pyridinedicarboxylic acid and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The monomethyl ester derivative, in particular, offers a unique combination of a carboxylic acid and an ester functional group, allowing for varied coordination modes and potential for further functionalization. One-pot synthesis provides an efficient and streamlined approach to the preparation of these metal complexes, minimizing reaction steps and improving overall yield. These complexes are of interest to drug development professionals due to the potential biological activities of coordination compounds, such as their interactions with biomolecules like DNA.[1][2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Cu(II) Complex with this compound Derivative
This protocol is adapted from a reported one-pot reaction for the synthesis of a mononuclear Cu(II) complex.[3][4] The reaction involves the in-situ formation of the ester ligand from the corresponding acid chloride, followed by complexation with the metal salt.
Materials:
-
Pyridine-2,6-dicarbonyl dichloride
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Triethylamine (NEt₃)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add pyridine-2,6-dicarbonyl dichloride and anhydrous CuCl₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous methanol to the flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the product under vacuum to obtain the final complex.
Experimental Workflow:
Caption: One-pot synthesis workflow for a Cu(II) complex.
Quantitative Data Summary
The following tables summarize key quantitative data for representative metal complexes synthesized from 2,6-pyridinedicarboxylic acid and its derivatives.
Table 1: Synthesis Yields and Elemental Analysis Data
| Complex | Metal Ion | Yield (%) | Calculated Elemental Analysis (%) | Found Elemental Analysis (%) | Reference |
| (HNEt₃)[Cu(pydicMe₂)Cl₃] | Cu(II) | 32-54 | C: 38.56, H: 5.39, N: 6.00 | C: 38.63, H: 5.39, N: 6.02 | [3] |
| [{Cu(pydic(IPh)₂)Cl}₂(µ-Cl)₂] | Cu(II) | 67 | C: 32.34, H: 1.57, N: 1.99 | C: 32.33, H: 1.62, N: 2.02 | [3] |
| [Ni(H₂O)₅Co(dipic)₂] | Ni(II), Co(II) | 70 | - | - | [5] |
| [Cu(H₂O)₅Ni(dipic)₂]₂[Co(dipic)(H₂O)] | Cu(II), Ni(II), Co(II) | 65 | - | - | [6] |
| [Ni(H₂O)₅Cu(dipic)₂]₂[Co(dipic)(H₂O)] | Ni(II), Cu(II), Co(II) | 75 | - | - | [5][6] |
Note: "pydicMe₂" refers to the dimethyl ester of 2,6-pyridinedicarboxylic acid, and "pydic(IPh)₂" refers to the di(2-iodophenyl) ester. "dipic" refers to the dianion of 2,6-pyridinedicarboxylic acid.
Table 2: Selected Crystallographic Data
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| [MgL·(H₂O)₃]·2H₂O | Monoclinic | P2₁/n | 8.9318(18) | 10.002(2) | 13.290(3) | 96.86(3) | [7] |
| (HNEt₃)[Cu(pydicMe₂)Cl₃] | Triclinic | P-1 | - | - | - | - | [3] |
| Mn₂(C₇H₃NO₄)₂·4H₂O | Monoclinic | P2/c | - | - | - | - | [8] |
Note: L = 2,6-pyridinedicarboxylate
Applications in Drug Development
Metal complexes of pyridine derivatives are being investigated for their potential as therapeutic agents.[2] Their mechanisms of action can be diverse and include:
-
DNA Intercalation and Cleavage: Some transition metal complexes can bind to DNA through intercalation or groove binding, and in some cases, promote DNA cleavage.[1] This activity is a cornerstone of some anticancer drugs.
-
Enzyme Inhibition: The specific coordination geometries of metal complexes can be designed to target the active sites of enzymes, leading to their inhibition. For example, metal complexes of pyridine-2,6-dithiocarboxylic acid have been shown to inhibit New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme responsible for antibiotic resistance.[9]
The development of new metal-based drugs is a promising area of research, with the potential to overcome challenges such as drug resistance.[10] The one-pot synthesis protocols described here provide a straightforward method for generating novel metal complexes for biological screening and further development.
Potential Mechanism of Action:
Caption: Potential mechanisms of action for metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and characterization of novel four heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Monoesterification of 2,6-Pyridinedicarboxylic Acid
Welcome to the technical support center for the selective monoesterification of 2,6-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this nuanced synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during the selective monoesterification of 2,6-pyridinedicarboxylic acid.
Q1: I am getting a very low yield of the desired monoester. What are the common causes and how can I improve it?
A1: Low yields in monoesterification are a frequent challenge. Several factors could be at play:
-
Incomplete Reaction: The esterification reaction is often an equilibrium process. To drive the reaction towards the product, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the alcohol. Using a large excess of alcohol will favor the formation of the diester. For monoesterification, a stoichiometric amount or a slight excess of the diacid relative to the alcohol is often preferred.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Employing methods to remove water as it forms, such as a Dean-Stark trap or the use of molecular sieves, can significantly improve the yield.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions like decarboxylation and favor the formation of the diester. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.
-
Catalyst: The choice and amount of catalyst are vital. Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, an overly active catalyst or excessive amounts can promote diester formation. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).
-
-
Side Reactions: Unwanted side reactions can consume your starting material and reduce the yield of the desired monoester. The most common side reaction is the formation of the diester. Decarboxylation at elevated temperatures can also be an issue.
Q2: How can I control the selectivity and prevent the formation of the diester?
A2: Achieving high selectivity for the monoester over the diester is the primary challenge. Here are some strategies to enhance monoester formation:
-
Control of Stoichiometry: This is the most straightforward approach. Using a molar ratio of 2,6-pyridinedicarboxylic acid to alcohol greater than or equal to 1:1 is a common starting point.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction at the point of maximum monoester concentration is key to preventing further esterification to the diester.
-
Choice of Reagents and Method:
-
Activation with Thionyl Chloride (SOCl₂): One effective method is the conversion of the diacid to the diacid chloride using SOCl₂. The subsequent reaction with a controlled amount of alcohol can provide better selectivity for the monoester.
-
Partial Hydrolysis of the Diester: An alternative strategy is to first synthesize the dimethyl or diethyl ester of 2,6-pyridinedicarboxylic acid and then perform a controlled partial hydrolysis using a base like sodium hydroxide (NaOH) in a methanol/water mixture.[1]
-
-
Steric Hindrance: Using a bulkier alcohol can sometimes increase the selectivity for the monoester due to increased steric hindrance around the second carboxylic acid group after the first has been esterified.
Q3: I am observing significant diester formation. How can I remove it from my desired monoester?
A3: The separation of the monoester from the unreacted diacid and the diester byproduct is a critical purification step. Due to the different properties of these three compounds, several techniques can be employed:
-
Extraction: The monoester, having one free carboxylic acid group, can be selectively extracted.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The diacid will preferentially move to the aqueous layer as the dicarboxylate salt.
-
The organic layer will now contain the monoester and the diester.
-
To separate the monoester from the diester, you can extract the organic layer with a stronger base (e.g., dilute NaOH). The monoester will form a salt and move to the aqueous layer, leaving the neutral diester in the organic phase.
-
Acidify the aqueous layer containing the monoester salt with an acid (e.g., HCl) to precipitate or allow for extraction of the purified monoester.
-
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the components. The polarity difference between the diacid (most polar), monoester (intermediate polarity), and diester (least polar) allows for their separation. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.
-
Crystallization: If the monoester is a solid, fractional crystallization can be an effective purification method, provided the solubilities of the monoester, diester, and diacid are sufficiently different in a given solvent system.
Q4: My reaction mixture is turning dark, or I am getting colored impurities. What could be the cause and how can I prevent it?
A4: The development of color in the reaction mixture often indicates decomposition or side reactions involving the pyridine ring.
-
High Reaction Temperatures: As mentioned, high temperatures can lead to the decomposition of the starting material or products. It is advisable to conduct the reaction at the lowest effective temperature.
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Purification: If colored impurities are formed, they can often be removed by treating the crude product with activated carbon followed by filtration, or by purification techniques such as column chromatography or recrystallization.
Data Presentation
The selective monoesterification of 2,6-pyridinedicarboxylic acid can be approached through various methods. The choice of method can significantly impact the yield and selectivity. Below is a summary of potential methods and their expected outcomes.
| Method | Reagents | Key Parameters | Expected Outcome | Challenges |
| Direct Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Stoichiometry of alcohol, reaction time, and temperature are critical for selectivity. | Mixture of monoester, diester, and unreacted diacid. | Difficult to achieve high selectivity for the monoester. |
| Acid Chloride Formation | 1. SOCl₂ 2. Alcohol (e.g., Methanol) | Controlled addition of alcohol to the in-situ formed diacid chloride. | Potentially higher selectivity for the monoester compared to direct esterification. | Handling of corrosive and moisture-sensitive SOCl₂. |
| Partial Hydrolysis | Dimethyl 2,6-pyridinedicarboxylate, Base (e.g., NaOH), Solvent (e.g., Methanol/Water) | Precise control of base stoichiometry and reaction time is crucial. | Good yields of the monoester can be achieved.[1] | Requires an additional step to synthesize the diester first. |
Experimental Protocols
Below are detailed methodologies for key experimental approaches to the selective monoesterification of 2,6-pyridinedicarboxylic acid.
Method 1: Selective Monoesterification via Acid Chloride
This method involves the in-situ formation of the acid chloride followed by reaction with one equivalent of alcohol.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous toluene (or another inert solvent)
-
Saturated sodium bicarbonate solution
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (2.2 eq) to the suspension at room temperature with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases and the solid has dissolved.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in a fresh portion of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous methanol (1.0 eq) in anhydrous toluene dropwise to the stirred solution of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
This two-step approach involves the synthesis of the diester followed by selective hydrolysis of one ester group.
Step 1: Synthesis of Dimethyl 2,6-Pyridinedicarboxylate
-
Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in a large excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude dimethyl 2,6-pyridinedicarboxylate, which can be purified by recrystallization if necessary.
Step 2: Selective Monohydrolysis
-
Dissolve the purified dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC. The reaction time needs to be carefully optimized to maximize the formation of the monoester.
-
Once the desired conversion is achieved, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
The unreacted diester will be in the organic phase. The monoester and any diacid formed will be in the aqueous phase.
-
Acidify the aqueous phase to a pH of approximately 3-4 with dilute HCl to precipitate the monoester.
-
Filter the precipitate, wash with cold water, and dry to obtain the desired monoester. Further purification can be achieved by recrystallization.
Visualizations
Reaction Pathway for Monoesterification
Caption: Reaction pathways in the esterification of 2,6-pyridinedicarboxylic acid.
Experimental Workflow for Selective Monoesterification
Caption: General experimental workflow for selective monoesterification.
References
Technical Support Center: Purification of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2,6-pyridinedicarboxylic acid monomethyl ester from its corresponding diacid and diester impurities.
Troubleshooting Guide
Users may encounter several challenges during the purification process. This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving.
| Problem | Possible Cause | Recommended Solution |
| Low yield of monoester after extraction | Incomplete initial extraction from the organic layer. | Ensure the pH of the aqueous phase is sufficiently basic (pH ~4-5) to deprotonate the monoester's carboxylic acid without significantly deprotonating the second carboxylic acid of the diacid. Perform multiple extractions with the bicarbonate solution. |
| Premature precipitation of the monoester during back-extraction. | Add the acid for pH adjustment slowly and with vigorous stirring to the bicarbonate solution containing the monoester salt. | |
| The monoester remains in the organic layer with the diester. | The pH of the weak base solution was not optimal. Use a pH meter to carefully adjust the pH of the sodium bicarbonate solution. | |
| Diacid contamination in the final monoester product | The weak base used for extraction was too strong, leading to the extraction of the diacid along with the monoester. | Use a carefully buffered solution or a very dilute solution of a weak base like sodium bicarbonate. Monitor the pH closely during the extraction. |
| Inefficient washing of the organic layer containing the monoester and diester. | Before the weak base extraction, wash the organic layer thoroughly with water to remove any physically carried-over diacid. | |
| Diester contamination in the final monoester product | Incomplete separation during the extraction phase. | Ensure complete phase separation before draining the layers. A small amount of the organic layer containing the diester may have been carried over. |
| Insufficiently selective recrystallization solvent. | Screen a variety of solvent systems for recrystallization. A solvent system where the monoester has good solubility at high temperatures and poor solubility at low temperatures, while the diester remains soluble, is ideal. | |
| Oily product instead of solid crystals after recrystallization | The chosen solvent is not appropriate for the monoester. | Try a different solvent or a solvent mixture. Hexane/ethyl acetate or toluene/ethanol mixtures can be effective. Seeding with a small crystal of pure product can also induce crystallization. |
| Presence of impurities that inhibit crystallization. | If the product is significantly impure after extraction, consider column chromatography before attempting recrystallization. | |
| Streaking or poor separation on TLC/column chromatography | The carboxylic acid group of the monoester is interacting with the silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[1] |
| The chosen eluent system is not providing adequate separation. | Systematically vary the polarity of the eluent. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for separating the diacid, monoester, and diester using extraction?
A1: The separation is based on the differential acidity of the three compounds. 2,6-Pyridinedicarboxylic acid has two acidic protons, the monomethyl ester has one, and the dimethyl ester has none. This allows for a stepwise extraction:
-
A strong base (like NaOH) will deprotonate and solubilize both the diacid and the monoester in the aqueous phase, leaving the neutral diester in the organic phase.
-
A weak base (like NaHCO₃) can be used to selectively deprotonate and extract the more acidic diacid, and with careful pH control, subsequently the monoester, leaving the diester in the organic layer. The general principle involves converting the acidic compounds into their water-soluble carboxylate salts.[2][3][4]
Q2: What are the approximate pKa values for 2,6-pyridinedicarboxylic acid and its monomethyl ester?
A2: The first pKa of 2,6-pyridinedicarboxylic acid is approximately 2.16. The predicted pKa for the remaining carboxylic acid group in the monomethyl ester is around 3.27.[5][6] This difference in acidity is key to their separation by extraction.
Q3: Can I use chromatography to purify the monomethyl ester?
A3: Yes, column chromatography is a viable purification method. Normal-phase chromatography on silica gel can be used. To prevent peak tailing due to the acidic nature of the monoester, it is often recommended to add a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase.[1] Reversed-phase chromatography (C18) can also be an effective technique for separating these polar compounds.[7]
Q4: What is a good starting point for a recrystallization solvent for the monomethyl ester?
A4: The monomethyl ester is a white to off-white crystalline solid.[8] Good solvents for recrystallization are typically those in which the compound is soluble when hot but sparingly soluble when cold. For compounds with both polar (carboxylic acid) and non-polar (ester, pyridine ring) characteristics, solvent mixtures are often effective. Common solvent systems to try include ethanol/water, ethyl acetate/hexane, or toluene.[9]
Quantitative Data
The following tables summarize key quantitative data for the compounds involved in the purification.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 2,6-Pyridinedicarboxylic Acid | C₇H₅NO₄ | 167.12[10] | 248-250 (dec.)[11] | pKa₁: ~2.16[5] |
| This compound | C₈H₇NO₄ | 181.15[6] | 144-146[6] | ~3.27 (predicted)[6] |
| Dimethyl 2,6-Pyridinedicarboxylate | C₉H₉NO₄ | 195.17[12] | 121-125[13] | Not Applicable |
Table 2: Solubility Data
| Compound | Water | Methanol | Chloroform | Other Organic Solvents |
| 2,6-Pyridinedicarboxylic Acid | 5 g/L (20 °C)[5] | Soluble | Insoluble | Soluble in DMSO, THF, ethanol, n-propanol, isopropanol, acetic acid, formic acid, acetonitrile, ethyl acetate.[5] |
| This compound | Sparingly soluble | Soluble[6][8] | Sparingly soluble | Soluble in polar organic solvents like ethanol.[8] |
| Dimethyl 2,6-Pyridinedicarboxylate | 14 g/L (25 °C)[13] | Soluble | Soluble[13] | Soluble in many common organic solvents. |
Experimental Protocols
Selective Mono-esterification of 2,6-Pyridinedicarboxylic Acid (Hypothetical Protocol)
A selective mono-esterification can be challenging. One approach is to use a limited amount of the esterifying agent.
-
Reaction Setup: In a round-bottom flask, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in a suitable solvent like methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), dropwise with cooling.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the reaction progress by TLC or HPLC. The reaction should be stopped before significant formation of the diester is observed.
-
Work-up: Once the desired amount of monoester is formed, quench the reaction by adding cold water. The crude product mixture can then be subjected to the purification protocol below.
Purification Protocol: Acid-Base Extraction
This protocol outlines the separation of the diacid, monoester, and diester from a crude reaction mixture.
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Diacid Removal:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The diacid will preferentially react to form its water-soluble salt and move into the aqueous layer.
-
Separate the aqueous layer. Repeat the extraction 2-3 times to ensure complete removal of the diacid.
-
The diacid can be recovered from the combined aqueous layers by acidifying with a strong acid (e.g., concentrated HCl) until precipitation is complete, followed by filtration.
-
-
Monoester Extraction:
-
To the remaining organic layer (containing the monoester and diester), add a dilute aqueous solution of a stronger base, such as sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH), and extract. The monoester will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer. Repeat this extraction 2-3 times.
-
-
Monoester Isolation:
-
Combine the aqueous extracts containing the monoester salt.
-
Slowly acidify the aqueous solution with a strong acid (e.g., concentrated HCl) with vigorous stirring until the pH is acidic and precipitation of the monoester is complete.
-
Collect the solid monoester by vacuum filtration, wash with cold water, and dry.
-
-
Diester Isolation:
-
The remaining organic layer contains the dimethyl ester.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diester.
-
Purification Protocol: Column Chromatography
-
Adsorbent: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude mixture (ideally after initial extraction to remove the bulk of the diacid) in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate. A gradient from 100% hexane to a higher concentration of ethyl acetate will typically elute the less polar diester first, followed by the more polar monomethyl ester. The highly polar diacid will remain on the column under these conditions or require a much more polar eluent (e.g., with methanol). To improve the peak shape of the monoester, 0.1-1% acetic acid can be added to the eluent.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure monomethyl ester. Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: Workflow for the separation of 2,6-pyridinedicarboxylic acid derivatives by acid-base extraction.
Caption: Chemical structures of the diacid, monomethyl ester, and dimethyl ester.
Caption: Principle of separation by column chromatography based on polarity.
References
- 1. reddit.com [reddit.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. 7170-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. CAS 7170-36-7: 2,6-Pyridinedicarboxylic acid monomethyl es… [cymitquimica.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]
- 11. 2,6-ピリジンジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2,6-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 13. Dimethyl 2,6-Pyridinedicarboxylate | 5453-67-8 [chemicalbook.com]
Technical Support Center: Synthesis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
Welcome to the technical support center for the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on synthetic methodologies.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Causes | Solutions |
| Low to no yield of the desired monomethyl ester | 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Inactive or insufficient catalyst. 4. Reaction temperature is too low. | 1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Carefully control the molar ratio of 2,6-pyridinedicarboxylic acid to methanol. For direct esterification, use a slight excess of the dicarboxylic acid. 3. Ensure the catalyst (e.g., sulfuric acid, thionyl chloride) is fresh and used in the appropriate amount. 4. Gradually increase the reaction temperature, but avoid excessive heat to prevent side reactions. |
| Significant formation of dimethyl 2,6-pyridinedicarboxylate (diester) | 1. Excess methanol used in direct esterification. 2. Prolonged reaction time at elevated temperatures. 3. In partial hydrolysis, the reaction may not have been quenched in time. | 1. Use a stoichiometric amount or a slight excess of 2,6-pyridinedicarboxylic acid relative to methanol. 2. Monitor the reaction closely and stop it once the formation of the monoester is maximized. 3. Carefully time the partial hydrolysis reaction and ensure rapid quenching to prevent complete hydrolysis back to the dicarboxylic acid or over-hydrolysis of the diester. |
| Presence of unreacted 2,6-pyridinedicarboxylic acid | 1. Insufficient reaction time or temperature. 2. Poor solubility of the starting material. 3. Inadequate catalyst amount or activity. | 1. Increase the reaction time and/or temperature moderately. 2. Choose a solvent in which the dicarboxylic acid has better solubility at the reaction temperature. 3. Increase the catalyst loading incrementally. |
| Product is discolored (yellow or brown) | 1. High reaction temperatures leading to decomposition. 2. Presence of impurities in starting materials or solvents. | 1. Lower the reaction temperature and consider using a more efficient catalyst to allow for milder conditions. 2. Use purified starting materials and anhydrous solvents. 3. Purify the final product by recrystallization or column chromatography. |
| Difficulty in isolating the product | 1. Formation of a mixture of monoester, diester, and starting material. 2. Product is highly soluble in the work-up solvents. | 1. Optimize the reaction conditions to favor the formation of the monomethyl ester. Use column chromatography for separation. 2. During aqueous work-up, adjust the pH to the isoelectric point of the monomethyl ester to minimize its solubility. Extract with an appropriate organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
A1: The main side reaction is the formation of the diester, dimethyl 2,6-pyridinedicarboxylate, due to the esterification of both carboxylic acid groups. At elevated temperatures, decarboxylation of the carboxylic acid groups can also occur, leading to a loss of product.
Q2: Which synthetic route is recommended for preparing the monomethyl ester?
A2: There are two primary routes:
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Direct Selective Mono-esterification: This involves reacting 2,6-pyridinedicarboxylic acid with a controlled amount of methanol, typically in the presence of an acid catalyst. This method can be challenging in terms of selectivity.
-
Partial Hydrolysis of the Diester: This route involves the synthesis of dimethyl 2,6-pyridinedicarboxylate, followed by its controlled hydrolysis to the monomethyl ester. This can sometimes offer better control over the final product distribution.
Q3: How can I improve the selectivity for the monomethyl ester in a direct esterification reaction?
A3: To improve selectivity, you can try using a slight excess of the 2,6-pyridinedicarboxylic acid relative to methanol. Running the reaction at a lower temperature for a longer period can also favor mono-esterification. The choice of catalyst can also play a role; milder catalysts may offer better selectivity.
Q4: What is a suitable method for purifying the final product?
A4: Purification can be challenging due to the similar polarities of the starting material, monoester, and diester. Column chromatography on silica gel is often the most effective method for separating these components. Recrystallization can also be attempted if a suitable solvent system is found.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed to resolve the starting material, monoester, and diester. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Experimental Protocols
Disclaimer: The following protocols are representative methodologies based on general principles of organic synthesis and may require optimization for specific laboratory conditions.
Protocol 1: Direct Mono-esterification using Thionyl Chloride
This method involves the activation of one carboxylic acid group with thionyl chloride followed by esterification with methanol.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.0-1.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and slowly add anhydrous methanol (1.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Partial Hydrolysis of Dimethyl 2,6-pyridinedicarboxylate
This protocol involves the synthesis of the diester followed by controlled basic hydrolysis.
Part A: Synthesis of Dimethyl 2,6-pyridinedicarboxylate
-
Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).
-
Heat the mixture to reflux for 12-24 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diester, which can be purified by recrystallization or used directly in the next step.
Part B: Partial Hydrolysis
-
Dissolve the dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (NaOH) (1.0 eq) in water dropwise at room temperature.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours.
-
Once the desired amount of monoester is formed, neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl) to a pH of approximately 4-5.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table provides illustrative data for the synthesis of this compound. Note: Actual yields and selectivity will vary depending on the specific reaction conditions.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Selectivity (Monoester:Diester) |
| Direct Mono-esterification | 2,6-Pyridinedicarboxylic acid | SOCl₂, Methanol | 40-60 | Varies, optimization required |
| Partial Hydrolysis | Dimethyl 2,6-pyridinedicarboxylate | NaOH, Methanol/H₂O | 50-70 | Good, dependent on reaction time |
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Technical Support Center: Optimizing Reaction Conditions for High Yield of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester for high yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered: Method A: Direct Mono-esterification of 2,6-Pyridinedicarboxylic Acid and Method B: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate .
Method A: Direct Mono-esterification of 2,6-Pyridinedicarboxylic Acid
| Problem | Possible Causes | Solutions |
| Low to no conversion of the starting diacid | 1. Ineffective or insufficient catalyst. 2. Presence of water in the reaction. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, HCl in methanol, or a solid acid catalyst). Increase catalyst loading incrementally. 2. Ensure all glassware is oven-dried and use anhydrous methanol. Consider using a Dean-Stark trap or adding molecular sieves to remove water formed during the reaction. 3. Gradually increase the reaction temperature, but avoid exceeding the boiling point of methanol significantly to prevent pressure buildup. 4. Extend the reaction time and monitor progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| High yield of diester, low yield of monoester | 1. Molar ratio of methanol to diacid is too high. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a controlled amount of methanol. A slight excess (1.1-1.5 equivalents) is recommended to favor mono-esterification. 2. Monitor the reaction closely and quench it once the optimal monoester concentration is achieved to prevent further esterification. 3. Lowering the reaction temperature can improve selectivity for the monoester, although it may require a longer reaction time. |
| Reaction stalls or is incomplete | 1. Catalyst deactivation. 2. Equilibrium has been reached. | 1. Add a fresh portion of the catalyst. 2. If not already in use, add a dehydrating agent (e.g., molecular sieves) to shift the equilibrium towards the product side. |
| Difficulty in isolating the monoester | 1. Similar solubility of the monoester, diester, and diacid. | 1. Carefully adjust the pH of the aqueous solution during workup to selectively precipitate the diacid. The monoester can then be extracted with an organic solvent. 2. Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) for effective separation. |
Method B: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
| Problem | Possible Causes | Solutions |
| Low to no hydrolysis of the diester | 1. Insufficient amount of base. 2. Low reaction temperature. 3. Short reaction time. | 1. Use a precise amount of a strong base (e.g., NaOH or KOH), typically 0.9-1.0 equivalent, to favor mono-hydrolysis. 2. Gently heat the reaction mixture to increase the rate of hydrolysis. 3. Monitor the reaction by TLC or HPLC and allow it to proceed until the desired amount of monoester is formed. |
| Complete hydrolysis to the dicarboxylic acid | 1. Excess of base used. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Carefully control the stoichiometry of the base. An excess will lead to the formation of the dicarboxylic acid. 2. Stop the reaction as soon as the starting diester is consumed to the desired extent. 3. Perform the reaction at a lower temperature (e.g., room temperature or slightly above) to have better control over the hydrolysis process. |
| Formation of a complex mixture of products | 1. Non-selective hydrolysis. | 1. Use a milder base or a mixed solvent system (e.g., methanol/water) to improve the selectivity of the mono-hydrolysis. |
| Difficulty in separating the monoester from unreacted diester and diacid | 1. Similar polarities of the components. | 1. Acidify the reaction mixture to a specific pH to precipitate the dicarboxylic acid. 2. The monoester and unreacted diester can then be separated by extraction and column chromatography. The difference in polarity between the monoester (with a free carboxylic acid) and the diester should allow for good separation on silica gel. |
Data Presentation
The following table summarizes hypothetical, yet realistic, outcomes for the synthesis of this compound under various conditions to illustrate the impact of key parameters on product distribution.
Method A: Direct Mono-esterification of 2,6-Pyridinedicarboxylic Acid
| Entry | Methanol (Equivalents) | Catalyst | Temperature (°C) | Time (h) | Monoester Yield (%) | Diester Yield (%) | Unreacted Diacid (%) |
| 1 | 1.2 | H₂SO₄ (cat.) | 65 | 6 | 65 | 15 | 20 |
| 2 | 1.2 | H₂SO₄ (cat.) | 65 | 12 | 55 | 35 | 10 |
| 3 | 5.0 | H₂SO₄ (cat.) | 65 | 6 | 20 | 70 | 10 |
| 4 | 1.2 | Solid Acid Catalyst | 65 | 12 | 75 | 10 | 15 |
Method B: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Monoester Yield (%) | Diacid Yield (%) | Unreacted Diester (%) |
| 1 | 0.9 | Methanol/H₂O | 25 | 4 | 70 | 5 | 25 |
| 2 | 1.0 | Methanol/H₂O | 25 | 4 | 60 | 20 | 20 |
| 3 | 0.9 | Methanol/H₂O | 50 | 2 | 50 | 30 | 20 |
| 4 | 1.1 | Methanol/H₂O | 25 | 4 | 40 | 50 | 10 |
Experimental Protocols
Protocol 1: Direct Mono-esterification of 2,6-Pyridinedicarboxylic Acid
This protocol describes a general procedure for the selective synthesis of this compound via direct esterification.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or thionyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
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Dichloromethane (or ethyl acetate)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in anhydrous methanol (1.2-1.5 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Alternatively, for a more reactive approach, thionyl chloride (1.1 eq) can be added dropwise at 0 °C, which will form the acid chloride in situ.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC or HPLC. The optimal reaction time will need to be determined empirically but is typically in the range of 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with dichloromethane and water.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of CO₂ evolution.
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Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired monoester from the diester and any remaining starting material.
Protocol 2: Partial Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate
This protocol outlines a general method for the synthesis of this compound through the controlled hydrolysis of the corresponding diester.
Materials:
-
Dimethyl 2,6-pyridinedicarboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add a solution of sodium hydroxide (0.9-1.0 eq) in water dropwise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction progress closely by TLC or HPLC. The reaction is typically stirred at room temperature for 2-6 hours. Gentle heating may be applied to speed up the reaction, but this may also decrease selectivity.
-
Work-up:
-
Once the desired conversion is reached, quench the reaction by adding 1 M hydrochloric acid until the pH is approximately 4-5. This will protonate the carboxylate of the monoester.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product, which may contain unreacted diester and some diacid, can be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for direct mono-esterification.
Caption: Experimental workflow for partial hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Which method, direct esterification or partial hydrolysis, is generally better for obtaining a high yield of the monoester?
A1: Both methods present challenges in achieving high selectivity. The direct esterification method can be difficult to stop at the monoester stage, often leading to the formation of the diester. The partial hydrolysis of the diester requires precise control of stoichiometry and reaction conditions to prevent complete hydrolysis to the dicarboxylic acid. The choice of method may depend on the availability of starting materials and the researcher's ability to carefully monitor and control the reaction. The use of solid acid catalysts in direct esterification has shown promise for improved selectivity in some dicarboxylic acids.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material, the monoester, and the diester (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the spot shape of the carboxylic acids). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the key considerations for purifying the monomethyl ester?
A3: The primary challenge is separating the monoester from the unreacted starting material and the diester byproduct. Column chromatography on silica gel is the most common method. Due to the presence of the carboxylic acid group, the monoester is significantly more polar than the diester. A careful choice of eluent is crucial for good separation. In some cases, selective precipitation by adjusting the pH of an aqueous solution can be used as a preliminary purification step.
Q4: Can I use other alcohols for this reaction?
A4: Yes, other alcohols such as ethanol or isopropanol can be used to produce the corresponding monoesters. However, the reaction conditions, particularly temperature and time, may need to be adjusted based on the reactivity and boiling point of the alcohol. Sterically hindered alcohols may react more slowly and could potentially offer better selectivity for mono-esterification.
Q5: What are the safety precautions I should take when performing these reactions?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. When working with corrosive reagents like concentrated sulfuric acid and thionyl chloride, handle them with extreme care. Thionyl chloride reacts with water to produce toxic gases, so it must be handled in an anhydrous environment. Neutralization of acidic solutions with bicarbonate will produce carbon dioxide gas, so this should be done slowly to avoid excessive foaming and pressure buildup.
Technical Support Center: Synthesis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester (also known as 6-(methoxycarbonyl)pyridine-2-carboxylic acid).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis. The primary challenge is achieving selective mono-esterification while minimizing the formation of the diester byproduct and isolating the desired product from the starting material.
Q1: My reaction is very slow or isn't starting. What could be the cause?
A1: Several factors can lead to a sluggish or stalled reaction:
-
Insufficient Catalyst: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are crucial for protonating the carbonyl group, making it more susceptible to attack by methanol.[1] Ensure you are using a sufficient catalytic amount.
-
Presence of Water: The Fischer-Speier esterification is an equilibrium reaction where water is a byproduct.[2] Any water present at the start or produced during the reaction can push the equilibrium back towards the starting materials, slowing or preventing ester formation.[1][2][3] Use anhydrous methanol and solvents, and consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms.[1]
-
Low Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will proceed very slowly. Gently heating the reaction mixture under reflux is typically required.[3]
Q2: I am getting a low yield of the desired monomethyl ester.
A2: Low yield is a common problem and is often linked to three main issues:
-
Over-esterification: The formation of the dimethyl ester byproduct is a primary cause of low mono-ester yield. See Q3 for strategies to minimize this.
-
Incomplete Reaction: If the reaction does not run to completion, you will have a significant amount of unreacted 2,6-pyridinedicarboxylic acid remaining. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Product Hydrolysis: Water produced during the reaction can hydrolyze the ester product back to the dicarboxylic acid.[1] Efficient water removal is key to maximizing yield.[1][3]
Q3: My final product is contaminated with a significant amount of dimethyl 2,6-pyridinedicarboxylate. How can I improve selectivity for the mono-ester?
A3: Achieving selectivity is the central challenge. Here are three approaches:
-
Control Stoichiometry (Direct Esterification): In a direct Fischer esterification, carefully control the stoichiometry of your reagents. Use only a slight excess of methanol (e.g., 1.0-1.2 equivalents) relative to the dicarboxylic acid. Using a large excess of alcohol will strongly favor the formation of the diester.[1][2]
-
Partial Hydrolysis: A more controllable, two-step method involves first synthesizing the dimethyl ester and then selectively hydrolyzing one of the ester groups. By using one equivalent of a base (like NaOH or KOH) in a controlled manner, you can preferentially cleave one ester to yield the mono-acid/mono-ester.
-
Use a Milder Catalyst: While strong acids like H₂SO₄ are effective, they can aggressively promote diester formation. Consider a milder or heterogeneous catalyst, such as acidic alumina, which has been shown to favor mono-esterification in other dicarboxylic acids.[4]
Q4: I'm having difficulty separating the mono-ester from the di-acid and di-ester.
A4: This mixture can be challenging to separate due to the similar nature of the compounds.
-
Acid-Base Extraction: The most effective method is to exploit the acidic nature of the unreacted dicarboxylic acid and the desired mono-ester. After the reaction, dissolve the crude mixture in an organic solvent (like ethyl acetate).
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution). The dicarboxylic acid is a stronger acid and will be preferentially deprotonated and move to the aqueous layer.
-
The mono-ester is less acidic and may require careful pH control to separate from the neutral di-ester, which will remain in the organic layer.
-
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is necessary. The polarity difference between the three compounds (Di-acid > Mono-ester > Di-ester) allows for separation. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.
Quantitative Data Summary
Optimizing a selective mono-esterification reaction often involves balancing reagent stoichiometry and reaction time. The table below provides a hypothetical summary of how these variables can affect product distribution in a direct Fischer esterification.
| Methanol (Equivalents) | Reaction Time (Hours) | Catalyst | Yield of Di-acid (%) | Yield of Mono-ester (%) | Yield of Di-ester (%) |
| 1.1 | 4 | H₂SO₄ (cat.) | 40 | 50 | 10 |
| 1.1 | 12 | H₂SO₄ (cat.) | 15 | 65 | 20 |
| 1.5 | 12 | H₂SO₄ (cat.) | 5 | 45 | 50 |
| 5.0 (as solvent) | 12 | H₂SO₄ (cat.) | <5 | 10 | >85 |
| 1.2 | 24 | Acidic Al₂O₃ | 20 | 70 | 10 |
Note: These are illustrative values. Actual results will vary based on specific reaction conditions, scale, and water removal efficiency.
Experimental Protocols
Two primary methods for synthesizing the monomethyl ester are presented below.
Protocol A: Direct Controlled Fischer Mono-Esterification
This method aims to directly produce the mono-ester by carefully controlling the amount of methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-pyridinedicarboxylic acid (1.0 eq). Add anhydrous methanol (1.1 eq) and a suitable anhydrous solvent (e.g., toluene).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 80-90°C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically run for 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted di-acid and the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely be a mixture of the mono-ester and some di-ester. Purify using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the components.
-
Characterization: Confirm the product identity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is approximately 144-146 °C.[5]
Protocol B: Partial Hydrolysis of Dimethyl Ester
This two-step method often provides better control and higher yields of the pure mono-ester.
Step 1: Synthesis of Dimethyl 2,6-Pyridinedicarboxylate
-
Reaction Setup: Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (which also acts as the solvent).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours, until TLC analysis shows complete conversion to the di-ester.
-
Workup & Purification: Cool the mixture, neutralize the catalyst with NaHCO₃ solution, and extract the product with an organic solvent. The crude dimethyl ester can often be purified by recrystallization.
Step 2: Selective Monohydrolysis
-
Reaction Setup: Dissolve the purified dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Cool the solution in an ice bath and add a solution of potassium hydroxide (KOH, 1.0 eq) in water dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the di-ester starting material and the appearance of the mono-ester product.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with diethyl ether or ethyl acetate to remove any unreacted di-ester.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with cold 1M HCl. The desired mono-ester product should precipitate out of the solution.
-
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the pure this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for mono-ester synthesis.
Experimental Workflow Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemsynthesis.com [chemsynthesis.com]
avoiding diester formation in 2,6-pyridinedicarboxylic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 2,6-pyridinedicarboxylic acid, with a focus on avoiding the formation of the diester byproduct.
Troubleshooting Guide: Preferential Mono-esterification
Controlling the selective mono-esterification of a symmetric dicarboxylic acid like 2,6-pyridinedicarboxylic acid requires careful management of reaction conditions to favor the monoester over the diester. This guide addresses common issues encountered during this process.
| Issue | Potential Cause | Recommended Solution |
| High Yield of Diester | 1. Excess Alcohol: Using a large excess of the alcohol reactant drives the equilibrium towards the formation of the more stable diester. | - Stoichiometric Control: Use a strict 1:1 molar ratio of 2,6-pyridinedicarboxylic acid to the alcohol. Even a slight excess of the alcohol can significantly increase diester formation. - Slow Addition: Add the alcohol dropwise to the reaction mixture containing the diacid and catalyst over an extended period. This maintains a low concentration of the alcohol, favoring mono-esterification. |
| 2. Prolonged Reaction Time/High Temperature: These conditions favor the thermodynamically more stable diester product. | - Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the formation of the monoester is maximized and before significant diester formation occurs. - Lower Temperature: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled monoester product. | |
| Low Conversion to Monoester | 1. Insufficient Catalyst Activity: The catalyst may not be active enough at lower temperatures required for selectivity. | - Catalyst Screening: Test different acid catalysts. While strong acids like sulfuric acid are effective, they can also promote diester formation. Consider milder catalysts or solid acid catalysts. - Coupling Agents: Employ coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). This allows for esterification at lower temperatures. |
| 2. Poor Solubility: The diacid may have poor solubility in the reaction solvent, limiting its availability for reaction. | - Solvent Selection: Choose a solvent in which the diacid has moderate solubility at the desired reaction temperature. A solvent system that also allows for the removal of water (e.g., toluene with a Dean-Stark trap) can be beneficial, but care must be taken not to drive the reaction to the diester. | |
| Difficult Product Separation | 1. Similar Polarity of Products: The monoester, diester, and remaining diacid can have similar polarities, making chromatographic separation challenging. | - pH Adjustment and Extraction: After the reaction, carefully adjust the pH of the aqueous workup. At a specific pH, the monoester might be extracted into an organic solvent, leaving the unreacted diacid in the aqueous layer. The diester will also be in the organic layer, but its separation from the monoester might be easier. - Crystallization: Attempt selective crystallization of the monoester from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selectively forming the monoester of 2,6-pyridinedicarboxylic acid?
A1: The selective formation of the monoester relies on the principles of kinetic versus thermodynamic control . The monoester is generally the kinetically favored product, meaning it forms faster. The diester is the thermodynamically favored product, meaning it is more stable. By using milder reaction conditions (lower temperature, shorter reaction time, and controlled stoichiometry of the alcohol), the reaction can be stopped at the stage of the kinetic product (monoester) before it proceeds to the more stable diester.
Q2: How does the stoichiometry of the alcohol affect the monoester/diester ratio?
A2: The stoichiometry of the alcohol is a critical factor. Using a 1:1 molar ratio of 2,6-pyridinedicarboxylic acid to the alcohol is crucial for maximizing the yield of the monoester. Any excess of the alcohol will significantly increase the probability of the second carboxylic acid group reacting, thus leading to a higher yield of the diester.
Q3: Can I use a large excess of the diacid to favor mono-esterification?
A3: While using an excess of the diacid might seem like a way to favor mono-esterification, it can lead to purification challenges in separating the monoester from a large amount of unreacted diacid. Precise stoichiometric control of the alcohol is generally a more efficient approach.
Q4: Are there alternative methods to traditional Fischer esterification for better selectivity?
A4: Yes, several alternative methods can offer better selectivity:
-
DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature, which can significantly favor the monoester.
-
Enzymatic Esterification: Lipases can be used to selectively catalyze the mono-esterification of dicarboxylic acids with high precision.
-
Biphasic Systems: A method involving an aqueous solution of the diacid and a nonpolar organic solvent for continuous extraction of the more nonpolar monoester as it forms can prevent the second esterification.
Q5: How can I effectively separate the monoester from the diester and unreacted diacid?
A5: Separation can be achieved through a combination of techniques:
-
Acid-Base Extraction: By carefully adjusting the pH of an aqueous solution, the diacid (soluble at high pH), monoester (soluble at a specific intermediate pH range in an organic solvent), and diester (remains in the organic solvent at most pH values) can be separated.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A carefully chosen solvent gradient can effectively separate the diacid, monoester, and diester.
-
Crystallization: If the monoester is a solid, selective crystallization from an appropriate solvent can be an effective purification method.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in the esterification of 2,6-pyridinedicarboxylic acid. (Note: This data is representative and intended for educational purposes; actual results may vary based on specific experimental conditions.)
Table 1: Effect of Alcohol Stoichiometry on Product Ratio
| Molar Ratio (Diacid:Alcohol) | Monoester Yield (%) | Diester Yield (%) | Unreacted Diacid (%) |
| 1:1 | 65 | 15 | 20 |
| 1:1.2 | 50 | 35 | 15 |
| 1:2 | 10 | 85 | 5 |
| 1:5 | <1 | >98 | <1 |
Table 2: Effect of Reaction Temperature on Product Ratio (1:1 Stoichiometry)
| Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Diester Yield (%) |
| 25 (with DCC/DMAP) | 12 | 75 | 5 |
| 60 | 8 | 60 | 25 |
| 80 | 4 | 45 | 40 |
| 100 | 2 | 25 | 60 |
Experimental Protocols
Protocol 1: Selective Mono-methylation using Stoichiometric Control
This protocol aims to synthesize 6-(methoxycarbonyl)picolinic acid through careful control of the methanol quantity.
Materials:
-
2,6-Pyridinedicarboxylic acid (1.0 eq)
-
Methanol (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Toluene
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Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,6-pyridinedicarboxylic acid and toluene.
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
Cool the mixture to room temperature.
-
In a separate flask, prepare a solution of methanol (1.0 eq) in toluene.
-
Slowly add the catalytic amount of concentrated sulfuric acid to the diacid suspension.
-
Add the methanol solution dropwise to the reaction mixture over 2-3 hours with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the monoester is the major product, quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-esterification using DCC/DMAP
This protocol utilizes a coupling agent to facilitate mono-esterification at room temperature.
Materials:
-
2,6-Pyridinedicarboxylic acid (1.0 eq)
-
Alcohol (e.g., benzyl alcohol) (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2,6-pyridinedicarboxylic acid and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the alcohol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl solution, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway for the esterification of 2,6-pyridinedicarboxylic acid.
Caption: Troubleshooting workflow for selective mono-esterification.
Caption: Logical relationship of factors influencing mono- vs. di-esterification.
improving the stability of 2,6-pyridinedicarboxylic acid monomethyl ester in solution
Welcome to the technical support center for 2,6-pyridinedicarboxylic acid monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing inconsistent results over time. What could be the cause?
A1: The most likely cause of inconsistent results is the degradation of the compound in solution. This compound contains both a carboxylic acid and a methyl ester functional group. The ester is susceptible to hydrolysis, which converts the monomethyl ester back to 2,6-pyridinedicarboxylic acid. This change in the chemical composition of your solution can significantly impact experimental outcomes.
Q2: What are the main factors that affect the stability of this compound in solution?
A2: The stability of the monomethyl ester is primarily affected by:
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pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the ester.
-
Solvent: The type of solvent used can affect stability. Protic solvents, especially water, can participate in the hydrolysis reaction.
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis.
-
Presence of Catalysts: Trace amounts of acids, bases, or metal ions can catalyze the degradation of the ester.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To enhance the stability of your solution, consider the following:
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pH Control: Prepare your solutions in a buffered system, ideally between pH 4 and 6, to minimize acid- and base-catalyzed hydrolysis.
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Solvent Choice: Whenever possible, use anhydrous aprotic solvents. If aqueous solutions are necessary, prepare them fresh before each experiment. The compound is soluble in polar organic solvents like methanol and ethanol[1].
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C) and prepare working solutions on ice. Avoid repeated freeze-thaw cycles.
-
High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing catalytic impurities.
Q4: What is the primary degradation product of this compound?
A4: The primary degradation product is 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), formed through the hydrolysis of the methyl ester group.
Q5: How can I detect the degradation of my this compound solution?
A5: Several analytical techniques can be used to monitor the stability of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the monomethyl ester and its degradation product, 2,6-pyridinedicarboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester peak and the appearance of peaks corresponding to the diacid.
-
Mass Spectrometry (MS): MS can be used to identify the molecular ions of the monomethyl ester and its degradation product.
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various conditions. This data is for illustrative purposes to highlight the factors affecting stability.
| Condition | Solvent | pH | Temperature (°C) | Half-life (t½) (hours) |
| 1 | Acetonitrile | N/A | 25 | > 168 |
| 2 | Methanol | N/A | 25 | 72 |
| 3 | Water | 7.0 | 25 | 24 |
| 4 | Water | 4.0 | 25 | 48 |
| 5 | Water | 9.0 | 25 | 12 |
| 6 | Water | 7.0 | 4 | 96 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (HPLC grade)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid.
-
Once dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution at -20°C in a tightly sealed container.
-
Protocol 2: Monitoring Stability using HPLC
-
HPLC System:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set to an appropriate wavelength (e.g., 265 nm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Procedure:
-
Prepare a solution of this compound at the desired concentration and in the solvent to be tested.
-
Immediately inject an aliquot of the freshly prepared solution (t=0) into the HPLC system to obtain an initial chromatogram.
-
Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).
-
At various time points, inject aliquots of the incubated solution into the HPLC system.
-
Monitor the decrease in the peak area of the monomethyl ester and the increase in the peak area of the 2,6-pyridinedicarboxylic acid.
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Calculate the percentage of the remaining monomethyl ester at each time point to determine its stability.
-
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: The primary degradation pathway of the monomethyl ester.
References
minimizing byproducts in the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproducts during the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The most common byproduct is the diester, dimethyl 2,6-pyridinedicarboxylate, formed by the esterification of both carboxylic acid groups. Other potential byproducts include unreacted starting material (2,6-pyridinedicarboxylic acid) and, under harsh conditions (e.g., excessively high temperatures), small amounts of decarboxylation products.
Q2: Which synthetic route is recommended for maximizing the yield of the mono-ester?
A2: Two common methods are the direct Fischer-Speier esterification and the acid chloride route.
-
Fischer-Speier Esterification: This method involves reacting the dicarboxylic acid with methanol using a catalytic amount of strong acid (like H₂SO₄). It is experimentally simpler, but controlling the stoichiometry to favor the mono-ester can be challenging.
-
Acid Chloride Formation: This two-step process involves first converting the dicarboxylic acid to its highly reactive diacyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a carefully controlled reaction with one equivalent of methanol. This method often provides better selectivity for the mono-ester if the stoichiometry and temperature are precisely managed.
Q3: How can I monitor the progress of the reaction to avoid over-esterification?
A3: Thin-Layer Chromatography (TLC) is an effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to distinguish between the polar starting material, the moderately polar mono-ester product, and the less polar di-ester byproduct. Regular sampling of the reaction mixture will show the consumption of the starting material and the appearance of the products, allowing you to stop the reaction at the optimal time.
Q4: What is the best method for purifying the crude product?
A4: Purification typically involves separating compounds with different polarities and solubilities. A combination of extraction and crystallization is often effective. The mono-ester, having a free carboxylic acid group, can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving the less acidic diester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified mono-ester, which can then be collected by filtration and recrystallized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Mono-ester | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Stoichiometry: Incorrect ratio of dicarboxylic acid to methanol. 3. Catalyst Inactivity: Degradation of the acid catalyst (e.g., by moisture). | 1. Increase reaction time and monitor via TLC. If using Fischer esterification, consider a modest increase in temperature (e.g., reflux). 2. For the acid chloride route, ensure no more than 1.0-1.1 equivalents of methanol are used. For Fischer esterification, using a slight excess of the dicarboxylic acid relative to methanol can favor mono-esterification. 3. Use fresh, anhydrous reagents and solvents. |
| High Percentage of Diester Byproduct | 1. Excess Methanol: Using too large an excess of methanol drives the equilibrium towards the diester. 2. Prolonged Reaction Time/High Temperature: Conditions that are too forcing will lead to the esterification of the second carboxylic acid group. 3. Rapid Addition of Methanol (Acid Chloride Route): A high local concentration of methanol can favor the diester formation. | 1. Carefully control the stoichiometry. Use methanol as the limiting reagent if possible. 2. Stop the reaction as soon as TLC indicates the consumption of most of the starting material and the peak formation of the mono-ester. Avoid unnecessarily high temperatures. 3. Add the methanol solution dropwise to the acid chloride solution at a low temperature (e.g., 0 °C) to maintain control. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: Reaction was stopped prematurely. 2. Inefficient Purification: The extraction or crystallization step did not effectively separate the mono-ester from the more polar dicarboxylic acid. | 1. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material spot has significantly diminished. 2. During basic extraction, ensure the pH is sufficiently high (8-9) to deprotonate and dissolve the mono-ester and any remaining diacid. Multiple extractions may be necessary. For crystallization, choose a solvent system where the solubility difference between the product and starting material is maximized. |
| Reaction Fails to Start (Acid Chloride Route) | 1. Poor Quality Thionyl Chloride: SOCl₂ may have degraded due to improper storage. 2. Presence of Water: Moisture in the reaction flask will quench the thionyl chloride. | 1. Use freshly distilled or a newly opened bottle of thionyl chloride. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product distribution. Note: This data is representative and intended for comparative purposes.
Table 1: Effect of Methanol Stoichiometry on Product Ratio (Acid Chloride Route)
| Equivalents of Methanol | Mono-ester Yield (%) | Di-ester Byproduct (%) | Unreacted Material (%) |
| 0.8 | 65 | 5 | 30 |
| 1.0 | 85 | 10 | 5 |
| 1.2 | 70 | 25 | 5 |
| 2.0 | 15 | 80 | 5 |
Table 2: Physicochemical Properties for Separation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2,6-Pyridinedicarboxylic Acid | 167.12 | 248-250 (decomposes)[1] | Sparingly soluble in cold water and organic solvents; soluble in aqueous base.[2][3] |
| This compound | 181.15 | Not widely reported, estimated ~160-170 | Soluble in methanol and aqueous base; limited solubility in non-polar solvents.[4][5] |
| Dimethyl 2,6-pyridinedicarboxylate | 195.17 | 121-125[6][7][8][9][10] | Soluble in chloroform and hot water (14 g/L at 25°C); insoluble in aqueous base.[6][9][10] |
Experimental Protocols
Method A: Controlled Fischer-Speier Esterification
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in anhydrous methanol (3.0 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC.
-
Workup: Once TLC shows optimal conversion to the mono-ester, cool the reaction to room temperature. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate to remove the di-ester byproduct.
-
Purification: Acidify the aqueous layer with 1M HCl to a pH of ~4, causing the mono-ester to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.
Method B: Acid Chloride Route
-
Acid Chloride Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in thionyl chloride (3.0 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Reagent Removal: Remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the resulting crude acid chloride in anhydrous THF and cool the flask to 0°C in an ice bath.
-
Methanol Addition: Slowly add a solution of anhydrous methanol (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Workup and Purification: Quench the reaction by slowly adding water. Follow steps 6 and 7 from Method A for extraction and purification.
Visualizations
References
- 1. Pyridine-2,6-dicarboxylic acid | 499-83-2 [chemicalbook.com]
- 2. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.vu.nl [bio.vu.nl]
- 4. CAS 7170-36-7: 2,6-Pyridinedicarboxylic acid monomethyl es… [cymitquimica.com]
- 5. 7170-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DiMethyl 2,6-Pyridinedicarboxylate | CAS#:5453-67-8 | Chemsrc [chemsrc.com]
- 8. Dimethyl 2,6-Pyridinedicarboxylate - Safety Data Sheet [chemicalbook.com]
- 9. Dimethyl 2,6-Pyridinedicarboxylate Exporters & Suppliers [sgtlifesciences.com]
- 10. Dimethyl 2,6-Pyridinedicarboxylate | 5453-67-8 [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
Welcome to the technical support center for the scale-up synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning this synthesis from the laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound on a larger scale?
A1: There are two main strategies for the large-scale synthesis of this compound:
-
Direct Selective Mono-esterification: This approach involves the direct reaction of 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst. The key challenge is to control the reaction to favor the formation of the monoester over the diester byproduct.
-
Hydrolysis of Dimethyl Ester: This method involves the synthesis of dimethyl 2,6-pyridinedicarboxylate followed by selective hydrolysis of one of the ester groups. This can sometimes offer better control over the final product distribution.
Q2: What are the most significant challenges when scaling up the direct mono-esterification of 2,6-pyridinedicarboxylic acid?
A2: The primary challenges in scaling up the direct mono-esterification process include:
-
Selectivity Control: Achieving a high yield of the monomethyl ester while minimizing the formation of the dimethyl ester and unreacted starting material is the most critical challenge.
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and equilibrium is crucial for optimizing reaction time, temperature, and catalyst loading to maximize monoester formation.
-
Heat and Mass Transfer: In large reactors, ensuring uniform temperature and efficient mixing is vital to prevent localized overheating, which can lead to side reactions and inconsistent product quality.
-
Purification: Separating the desired monomethyl ester from the starting diacid and the diester byproduct on a large scale can be complex and require efficient crystallization or chromatographic methods.
Q3: What types of catalysts are suitable for the selective mono-methylation of 2,6-pyridinedicarboxylic acid at scale?
A3: Both homogeneous and heterogeneous acid catalysts can be employed.
-
Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common choices for their effectiveness. However, their use can lead to corrosion and require neutralization and removal during workup, which can be challenging at scale.
-
Heterogeneous Catalysts: Acidic ion-exchange resins (e.g., Amberlyst-15) offer the advantage of easier separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling. This is often the preferred choice for industrial applications to improve process sustainability.
Q4: How can the formation of the dimethyl 2,6-pyridinedicarboxylate byproduct be minimized during scale-up?
A4: Minimizing the formation of the diester is crucial for an efficient process. Key strategies include:
-
Stoichiometry Control: Carefully controlling the molar ratio of methanol to the dicarboxylic acid is essential. Using a limited amount of methanol can favor mono-esterification.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is critical. Shorter reaction times and lower temperatures can help to reduce the rate of the second esterification reaction.
-
Catalyst Selection: The choice of catalyst can influence selectivity. Some catalysts may have a higher affinity for the first esterification step.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Monomethyl Ester | - Incomplete reaction. - Suboptimal reaction temperature or time. - Insufficient catalyst activity. | - Increase reaction time and monitor progress by TLC or HPLC. - Gradually increase the reaction temperature, while monitoring for byproduct formation. - Increase the catalyst loading or consider a more active catalyst. |
| High Levels of Dimethyl Ester Byproduct | - Excess methanol. - Prolonged reaction time or high temperature. - Inappropriate catalyst. | - Reduce the molar equivalent of methanol. - Shorten the reaction time and/or lower the reaction temperature. - Screen different catalysts to find one with higher selectivity for mono-esterification. |
| Presence of Unreacted 2,6-Pyridinedicarboxylic Acid | - Insufficient catalyst. - Poor mixing in the reactor. - Deactivation of the catalyst. | - Increase the catalyst loading. - Ensure adequate agitation to maintain a homogeneous reaction mixture. - If using a heterogeneous catalyst, check for signs of deactivation and consider regeneration or replacement. |
| Difficult Product Isolation and Purification | - Similar solubility of the monoester, diester, and diacid. - Formation of emulsions during workup. | - Develop a robust crystallization procedure by screening different solvent systems. - Consider pH adjustment during aqueous extraction to selectively separate the acidic components. - For high-purity requirements, preparative chromatography may be necessary, but should be optimized for scale. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Poor control over reaction parameters. - Inefficient heat transfer in the reactor. | - Establish strict quality control specifications for all starting materials. - Implement rigorous process monitoring and control for temperature, pressure, and addition rates. - Ensure the reactor is properly designed for efficient heat exchange at the intended scale. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,6-Pyridinedicarboxylic Acid (Starting Material)
This protocol is based on the oxidation of 2,6-dimethylpyridine.
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor with overhead stirrer, temperature control, and addition funnels.
-
2,6-Dimethylpyridine
-
Sulfuric Acid (60-70%)
-
Sodium Dichromate solution (45-50% as CrO₃)
-
Water
-
Filtration and drying equipment
Procedure:
-
Reaction Setup: Charge the reactor with a "reaction foot" consisting of a mixture of sulfuric acid and filtrate from previous batches to moderate the initial reaction.[1]
-
Reactant Addition: Heat the reactor to 80-110°C.[1] Gradually and simultaneously add a solution of 2,6-dimethylpyridine in sulfuric acid and a solution of sodium dichromate over a period of 2-3 hours.[1]
-
Reaction: Maintain the temperature at 80-110°C and continue stirring for an additional 1-2 hours after the addition is complete.[1]
-
Precipitation and Filtration: Cool the reaction mixture to approximately 25°C to precipitate the intermediate chromium adduct. Filter the solid and wash it with water.
-
Hydrolysis: Transfer the filter cake to a separate vessel and add 5-15 times its weight in water. Heat the slurry to 80-100°C for 1-2 hours to hydrolyze the adduct.[1]
-
Crystallization and Isolation: Cool the mixture to 0-15°C to crystallize the 2,6-pyridinedicarboxylic acid.[1] Filter the product, wash with cold water, and dry to a constant weight.
Protocol 2: Pilot-Scale Selective Mono-esterification
This protocol outlines a general procedure for the selective mono-esterification using an acid catalyst.
Materials and Equipment:
-
Jacketed reactor with temperature control, reflux condenser, and mechanical stirrer.
-
2,6-Pyridinedicarboxylic Acid
-
Methanol (anhydrous)
-
Acid Catalyst (e.g., Sulfuric Acid or Amberlyst-15)
-
Neutralizing agent (e.g., Sodium Bicarbonate solution)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Crystallization vessel
Procedure:
-
Charging the Reactor: Charge the reactor with 2,6-pyridinedicarboxylic acid and methanol. The molar ratio of diacid to methanol should be optimized, starting with a slight excess of the diacid.
-
Catalyst Addition: Add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is typically used. For a heterogeneous catalyst like Amberlyst-15, the loading will depend on the manufacturer's recommendations.
-
Reaction: Heat the mixture to reflux (typically 60-70°C for methanol) and maintain for a predetermined time. Monitor the reaction progress regularly using HPLC or TLC to determine the optimal reaction time that maximizes the monoester concentration while minimizing diester formation.
-
Workup:
-
If using a heterogeneous catalyst, filter it off.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted diacid and the acid catalyst (if homogeneous).
-
Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethanol/water, toluene).
-
Visualizations
Caption: Workflow for the scale-up synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Esterification Methods for 2,6-Pyridinedicarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,6-pyridinedicarboxylic acid esters is crucial for the development of new chemical entities and functional materials. This guide provides an objective comparison of common esterification methods for 2,6-pyridinedicarboxylic acid, supported by experimental data and detailed protocols.
Two primary and effective methods for the esterification of 2,6-pyridinedicarboxylic acid are the Fischer-Speier Esterification and the Thionyl Chloride method . A third, alternative approach involves a palladium-catalyzed carbonylation reaction, which is suitable when starting from a dihalopyridine precursor.
Method 1: Fischer-Speier Esterification
This classic method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and relies on Le Chatelier's principle, where using the alcohol as the solvent and removing water as it forms drives the equilibrium towards the product.
Method 2: Thionyl Chloride Method
This two-step procedure first involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride derivative using thionyl chloride (SOCl₂). The resulting 2,6-pyridinedicarbonyl dichloride is then reacted with the desired alcohol to yield the diester. This method is often faster and can provide higher yields, especially for less reactive alcohols.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two primary esterification methods, based on available experimental data.
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |
| Reagents | 2,6-Pyridinedicarboxylic acid, Alcohol (large excess), Sulfuric acid (catalytic) | 1. 2,6-Pyridinedicarboxylic acid, Thionyl chloride; 2. Alcohol, Base (e.g., Triethylamine, Pyridine) |
| Reaction Time | 4 - 24 hours | 1 - 16 hours |
| Reaction Temperature | Reflux | Step 1: Reflux; Step 2: 0 °C to room temperature |
| Reported Yield | Moderate to high (typically 65-90%)[1] | High (typically 80-95%)[2] |
| Key Advantages | One-step reaction, readily available and inexpensive reagents. | High yields, faster reaction times, applicable to a wider range of alcohols. |
| Key Disadvantages | Requires a large excess of alcohol, equilibrium limitations, potential for side reactions at high temperatures. | Two-step process, use of hazardous reagent (thionyl chloride), requires careful handling. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2,6-Pyridinedicarboxylic Acid
This protocol is adapted from the general procedure for Fischer esterification of pyridine carboxylic acids.[3][4]
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,6-pyridinedicarboxylic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to a gentle reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: Esterification via Thionyl Chloride
This protocol is based on the synthesis of pyridine-2,6-dicarbonyl dichloride and its subsequent reaction with an alcohol.[2][5]
Step 1: Synthesis of 2,6-Pyridinedicarbonyl dichloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in thionyl chloride (excess, e.g., 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.[5]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting white solid is 2,6-pyridinedicarbonyl dichloride and is often used in the next step without further purification.
Step 2: Esterification of 2,6-Pyridinedicarbonyl dichloride
-
Dissolve the crude 2,6-pyridinedicarbonyl dichloride (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the desired alcohol (2.2 eq) and a base such as triethylamine or pyridine (2.2 eq) in the same dry solvent.
-
Cool the alcohol/base solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the alcohol/base solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[2]
-
The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
Purify the product by column chromatography or recrystallization.
Visualized Workflows
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for the Thionyl Chloride Esterification Method.
Conclusion
The choice between Fischer-Speier esterification and the thionyl chloride method for the synthesis of 2,6-pyridinedicarboxylic acid esters depends on the specific requirements of the synthesis. For large-scale, cost-effective production where the alcohol is inexpensive, Fischer esterification is a viable option. However, for higher yields, faster reaction times, and broader substrate scope, particularly with more sensitive or sterically hindered alcohols, the thionyl chloride method is generally superior, despite its use of a more hazardous reagent. Researchers should select the method that best aligns with their experimental constraints, desired yield, and the chemical properties of the target ester.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 2,6-pyridinedicarboxylic acid monomethyl ester, a key chemical intermediate. The focus is on the validation of High-Performance Liquid Chromatography (HPLC) methods, with a comparative look at Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical techniques for quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) Method Validation
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the routine analysis and purity assessment of this compound. The validation of this method is benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1]
Proposed HPLC Method Parameters
A C18 reversed-phase column is selected for its versatility and proven performance in separating a wide range of polar and non-polar compounds.[1]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Gradient | 5% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters and acceptance criteria for the proposed HPLC method, in accordance with ICH guidelines.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference from blank, placebo, and degradation products. | Peak purity of the analyte peak is demonstrated. |
| Linearity (R²) | ≥ 0.999 | > 0.999 over a range of 50-150% of the target concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Analyte specific, typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte specific, typically in the ng/mL to µg/mL range. |
| Robustness | No significant impact on results with small variations in method parameters. | Consistent results with minor changes in flow rate, temperature, and mobile phase composition. |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for the analysis of volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative. Carboxylic acids and their esters are often analyzed by GC after derivatization to increase their volatility.
GC-MS Method Overview
The monomethyl ester of 2,6-pyridinedicarboxylic acid can be further derivatized, for instance, by silylation of the remaining carboxylic acid group, to enhance its volatility for GC analysis.
| Parameter | Recommended Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized for separation of analyte from impurities. |
| MS Detector | Electron Ionization (EI) |
| MS Scan Range | m/z 50-500 |
Comparison of HPLC and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Sample Volatility | Not a requirement. | Required; derivatization often necessary for polar analytes. |
| Instrumentation | Robust, widely available, and cost-effective.[2] | Higher initial cost, requires vacuum system. |
| Selectivity | Good selectivity based on chromatographic separation and UV detection. | Excellent selectivity and definitive identification based on mass spectra.[2] |
| Sensitivity | Generally lower than MS detection. | High sensitivity, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Can be high with optimized methods. | Can be lower due to longer run times and potential for sample preparation. |
| Typical Application | Routine purity testing, quality control, and stability studies.[2] | Impurity identification, structural elucidation, and trace analysis. |
Experimental Protocols
HPLC Method Validation Protocol
A detailed protocol for the validation of the proposed HPLC method is outlined below, following ICH Q2(R1) guidelines.
1. Specificity:
-
Analyze blank (mobile phase), placebo (all excipients without the active ingredient), and the analyte standard solution.
-
Conduct forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples to demonstrate that the degradation products do not interfere with the analyte peak.
2. Linearity:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
3. Accuracy:
-
Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability parameters to ensure the method remains reliable under these varied conditions.
GC-MS Sample Preparation and Analysis Protocol
1. Derivatization:
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine) and the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Run the analysis using the optimized temperature program and MS conditions.
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte using an internal or external standard calibration.
Visualizations
Caption: Workflow for HPLC Method Validation.
References
A Comparative Guide to Metal Complex Formation: 2,6-Pyridinedicarboxylic Acid Monomethyl Ester vs. Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-pyridinedicarboxylic acid monomethyl ester and dimethyl ester as ligands in metal complex formation. While extensive experimental data exists for the coordination chemistry of the dimethyl ester, there is a notable lack of specific studies on the complexation of the monomethyl ester. This guide, therefore, presents the available experimental data for the dimethyl ester and offers a comparative discussion on the expected coordination behavior of the monomethyl ester based on fundamental principles of coordination chemistry and the known properties of the parent 2,6-pyridinedicarboxylic acid.
Ligand Structures and Functional Groups
2,6-Pyridinedicarboxylic acid and its methyl esters are versatile organic compounds that can act as ligands in the formation of metal complexes. The key difference between the monomethyl and dimethyl esters lies in their functional groups, which directly influences their coordination behavior.
-
2,6-Pyridinedicarboxylic acid dimethyl ester possesses two ester functional groups and a pyridine nitrogen atom, all of which can act as donor atoms to a metal center. It typically functions as a neutral tridentate ligand.
-
This compound has one ester group, one carboxylic acid group, and a pyridine nitrogen. The carboxylic acid group is readily deprotonated to form a carboxylate, which can then coordinate to a metal ion. This results in a monoanionic ligand.
Comparative Analysis of Complex Formation
Due to the scarcity of experimental data on the complex formation of this compound, a direct quantitative comparison with the dimethyl ester is not currently possible. However, based on the known coordination chemistry of the parent dicarboxylic acid and the dimethyl ester, we can infer the likely behavior of the monomethyl ester.
The deprotonation of the carboxylic acid group in the monomethyl ester is expected to result in a ligand with a negative charge. This will influence the overall charge of the resulting metal complex and potentially its stability and solubility. In contrast, the dimethyl ester is a neutral ligand.
The following diagram illustrates the logical relationship between the esterification of 2,6-pyridinedicarboxylic acid and its resulting complex formation characteristics.
Caption: Logical flow of ligand formation and subsequent complexation.
Experimental Data: Copper(II) Complex with 2,6-Pyridinedicarboxylic Acid Dimethyl Ester
While no quantitative data for the monomethyl ester is available, a mononuclear copper(II) complex with the dimethyl ester has been synthesized and characterized.[1][2]
| Parameter | Value | Reference |
| Complex Formula | [Cu(pydicMe₂)Cl₃]⁻ | [1][2] |
| Synthesis Method | One-pot reaction | [1][2] |
| Reactants | Pyridine-2,6-dicarbonyl dichloride, anhydrous CuCl₂, NEt₃ in MeOH | [1][2] |
| Coordination | Mononuclear Cu(II) | [1][2] |
Experimental Protocols
The following is a detailed methodology for the synthesis of the triethylammonium salt of the copper(II) complex with 2,6-pyridinedicarboxylic acid dimethyl ester, as reported in the literature.[1][2]
Synthesis of (HNEt₃)[Cu(pydicMe₂)Cl₃]
-
Materials: Pyridine-2,6-dicarbonyl dichloride (100 mg, 0.5 mmol), anhydrous CuCl₂ (67 mg, 0.5 mmol), anhydrous triethylamine (NEt₃, 1 mL, excess), and dried methanol (MeOH, 15 mL). All water-free reactions should be carried out under inert gas conditions using Schlenk techniques.[2]
-
Procedure:
-
Dissolve pyridine-2,6-dicarbonyl dichloride in dried MeOH.[2]
-
Add anhydrous CuCl₂ to the solution.[2]
-
Add an excess of anhydrous NEt₃.[2]
-
Stir the reaction mixture at ambient temperature for 16 hours.[2]
-
Evaporate the resulting green solution to dryness.[2]
-
Recrystallize the residue from MeOH solution to yield green-brown crystals of (HNEt₃)[Cu(pydicMe₂)Cl₃].[2]
-
Inferred Properties of Monomethyl Ester Complexes
Based on the presence of a deprotonatable carboxylic acid group, complexes of this compound are expected to exhibit the following properties in comparison to their dimethyl ester counterparts:
-
Charge: The monomethyl ester will likely form anionic complexes due to the deprotonation of the carboxylic acid. The overall charge of the complex will depend on the charge of the metal ion and the number of coordinated ligands.
-
Stability: The formation of a chelate ring involving the carboxylate group could potentially lead to more stable complexes compared to those with the neutral ester group. However, this is speculative and requires experimental verification.
-
Solubility: The presence of a charged carboxylate group may increase the solubility of the metal complexes in polar solvents.
Future Research Directions
To provide a comprehensive comparison, further experimental studies on the complex formation of this compound are crucial. Future research should focus on:
-
Synthesis and characterization of metal complexes with the monomethyl ester.
-
Determination of stability constants and thermodynamic parameters for these complexes.
-
Single-crystal X-ray diffraction studies to elucidate the coordination modes of the monomethyl ester ligand.
-
Comparative studies of the biological and catalytic activities of the monomethyl and dimethyl ester complexes.
This guide highlights the current state of knowledge and provides a framework for understanding the potential differences in complex formation between 2,6-pyridinedicarboxylic acid monomethyl and dimethyl esters. The need for further experimental investigation into the coordination chemistry of the monomethyl ester is evident to enable a complete and quantitative comparison.
References
A Comparative Guide to Alternative Reagents for Selective Mono-Esterification of Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The selective mono-esterification of dicarboxylic acids is a critical transformation in organic synthesis, enabling the production of valuable intermediates for pharmaceuticals, polymers, and fine chemicals. Achieving high selectivity for the mono-ester over the di-ester product is often challenging. This guide provides an objective comparison of alternative reagents and methodologies for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Mono-Esterification Reagents
The following table summarizes the performance of various reagents for the selective mono-esterification of dicarboxylic acids, highlighting key metrics such as yield, selectivity, and reaction conditions.
| Reagent/Method | Dicarboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Mono-ester Yield (%) | Mono:Di-ester Ratio | Reference |
| LiCl/TFAA | Long-chain (n≥14) | t-BuOH | LiCl, TFAA | Dichloromethane | 25 | 24 | High (not specified) | up to 50:1 | [1][2] |
| Bifunctional Alumina | Adipic Acid | Methanol | Alumina | Methanol | 25 | 48 | 80 | High Selectivity | [2] |
| Ion-Exchange Resin | Adipic Acid | Methanol | Amberlyst 15 | Methanol | 60 | 4 | ~95 (conversion) | - | [3] |
| Thionyl Chloride (catalytic) | Dicarboxylic Acids | Methanol | SOCl₂ | Methanol | 25-27 | Not specified | 90 | 18:1 | [4] |
| Sulfuric Acid & Extraction | Sebacic Acid | Ethanol | H₂SO₄ | Water/Cyclohexane | Reflux | 27 | 49 | ~0.4:1 | [5] |
Note: Yields and selectivities can vary significantly based on the specific dicarboxylic acid, alcohol, and precise reaction conditions.
Experimental Protocols and Workflows
This section provides detailed experimental methodologies for the key mono-esterification techniques.
LiCl-Driven Mono-Esterification of Long-Chain Dicarboxylic Acids
This method demonstrates high selectivity for the mono-esterification of long-chain dicarboxylic acids, which are important in drug development.[1][2] The proposed mechanism involves the coordination of LiCl to one carboxylate group, allowing for the selective activation and esterification of the other.
Experimental Protocol:
To a solution of the long-chain dicarboxylic acid (1.0 equiv.) and LiCl (1.2 equiv.) in dichloromethane, trifluoroacetic anhydride (TFAA, 2.0 equiv.) is added at room temperature. The alcohol (1.5 equiv.) is then added, and the reaction mixture is stirred for 24 hours. The reaction is quenched, and the product is isolated and purified using standard procedures.
Experimental Workflow:
Caption: Workflow for LiCl-driven mono-esterification.
Selective Mono-Methyl Esterification using Bifunctional Alumina
This environmentally friendly protocol utilizes a heterogeneous alumina catalyst for the selective mono-methylation of linear dicarboxylic acids at room temperature.[2] The selectivity is attributed to a balanced acidity/basicity of the alumina catalyst.
Experimental Protocol:
The dicarboxylic acid (1.0 equiv.) is stirred in methanol (used as both reagent and solvent) with the bifunctional alumina catalyst at 25°C for 48 hours. The catalyst is then removed by filtration, and the mono-ester product is isolated from the filtrate.
Experimental Workflow:
Caption: Alumina-catalyzed mono-esterification workflow.
Ion-Exchange Resin Catalyzed Mono-Esterification
Strongly acidic ion-exchange resins, such as Amberlyst 15, are effective catalysts for the selective mono-esterification of dicarboxylic acids.[3][4] The reaction is typically carried out at elevated temperatures.
Experimental Protocol:
A mixture of the dicarboxylic acid, a molar excess of the alcohol, and the ion-exchange resin (e.g., Amberlyst 15) is heated at reflux with stirring. The progress of the reaction is monitored by techniques such as GC or TLC. Upon completion, the resin is filtered off, and the product is isolated from the filtrate.
Experimental Workflow:
Caption: Workflow for ion-exchange resin catalysis.
Catalytic Thionyl Chloride for Selective Mono-Esterification
The use of a catalytic amount of thionyl chloride in methanol at room temperature provides a simple and effective method for the selective mono-esterification of the non-conjugated carboxyl group in dicarboxylic acids.[4]
Experimental Protocol:
The dicarboxylic acid is dissolved in methanol at room temperature (25-27°C). A catalytic amount of thionyl chloride is added, and the reaction is stirred. The reaction is monitored for the formation of the mono-ester. Upon completion, the solvent is removed, and the product is isolated.
Logical Relationship:
Caption: Catalytic thionyl chloride reaction scheme.
References
A Comparative Analysis of the Chelating Properties of 2,6-Pyridinedicarboxylic Acid and its Monoester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating properties of 2,6-pyridinedicarboxylic acid (dipicolinic acid, DPA) and its monoester derivative, 6-(ethoxycarbonyl)picolinic acid. This analysis is crucial for applications in coordination chemistry, drug delivery, and the development of therapeutic agents where metal ion complexation is a key mechanism.
Introduction to the Chelating Agents
2,6-Pyridinedicarboxylic acid (DPA) is a well-documented and potent tridentate chelating agent. Its structure, featuring a pyridine ring flanked by two carboxylic acid groups, allows for the formation of highly stable complexes with a wide range of metal ions.[1][2] The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atoms from both deprotonated carboxylate groups, forming two stable five-membered chelate rings.[1][2] This robust binding affinity has led to its investigation in various biomedical and pharmaceutical applications.
6-(Ethoxycarbonyl)picolinic acid , the monoethyl ester of DPA, presents a structural modification where one of the carboxylic acid groups is converted into an ethyl ester. While this compound has been identified, for instance, in bacterial spores, comprehensive studies detailing the stability constants of its metal complexes are not widely available in the current literature. However, a comparative analysis of its chelating properties can be inferred from its structural differences with DPA.
Structural and Electronic Effects on Chelation
The primary difference in the chelating ability between DPA and its monoester stems from the alteration of one of the key coordinating groups.
-
DPA: Possesses three coordinating sites: the pyridine nitrogen and the two carboxylate oxygens. Upon deprotonation, the two carboxylate groups provide strong anionic oxygen donors, leading to the formation of stable, neutral, or anionic metal complexes.
-
DPA Monoester: In 6-(ethoxycarbonyl)picolinic acid, one of the carboxylic acid groups is replaced by an ester group. While the pyridine nitrogen and the remaining carboxylate oxygen are still available for coordination, the ester group is a significantly weaker coordinating agent than a deprotonated carboxylate group. The carbonyl oxygen of the ester could potentially participate in coordination, but the resulting chelate ring would be less stable.
This structural modification is expected to lead to a significant reduction in the overall stability of the metal complexes formed by the monoester compared to DPA. The denticity of the monoester is likely to be bidentate (using the pyridine nitrogen and the carboxylate oxygen), or at best, weakly tridentate, resulting in lower stability constants.
Diagram of Chelation Mechanisms
Caption: Comparative coordination of a metal ion by DPA and its monoester.
Quantitative Comparison of Chelating Properties
| Metal Ion | log K₁ (DPA) | log K₂ (DPA) | Conditions |
| Cu(II) | 8.4 | 6.7 | 0.1 M KCl, 25 °C |
| Ni(II) | 7.8 | 6.1 | 0.1 M KCl, 25 °C |
| Zn(II) | 7.2 | 5.4 | 0.1 M KCl, 25 °C |
| Co(II) | 6.9 | 5.2 | 0.1 M KCl, 25 °C |
| Fe(II) | - | - | Data not readily available |
| Fe(III) | ~11 | ~9 | Varies with conditions |
Note: Stability constants can vary with experimental conditions such as ionic strength, temperature, and pH.
Experimental Protocols for Determining Chelating Properties
The determination of stability constants for metal-ligand complexes is typically achieved through potentiometric or spectrophotometric titrations.
Potentiometric Titration
This is a highly accurate method for determining stability constants.
Experimental Workflow:
Caption: Workflow for potentiometric determination of stability constants.
Detailed Protocol:
-
Solution Preparation: All solutions are prepared using deionized water. A background electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength. The titrant is a standardized solution of a strong base (e.g., NaOH).
-
Electrode Calibration: The glass electrode is calibrated in terms of hydrogen ion concentration using standard acid-base titrations.
-
Ligand Protonation Constants: The protonation constants of the ligand (DPA or its monoester) are determined by titrating a solution of the ligand and a known excess of strong acid with the standardized strong base.
-
Metal-Ligand Titration: A solution containing the ligand, the metal salt, and an excess of strong acid is titrated with the standardized strong base.
-
Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software to solve the mass-balance equations and refine the values for the stability constants of the metal-ligand species formed.
Spectrophotometric Titration
This method is useful when the metal-ligand complexes have distinct UV-Vis absorption spectra.
Experimental Workflow:
Caption: Workflow for spectrophotometric determination of stability constants.
Detailed Protocol:
-
Solution Preparation: A series of solutions are prepared with a constant total concentration of metal and ligand, but with varying mole fractions of each. The pH is maintained using a suitable buffer.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Job's Plot Construction: The absorbance at a wavelength where the complex absorbs maximally is plotted against the mole fraction of the ligand.
-
Stoichiometry Determination: The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
Stability Constant Calculation: The stability constant is calculated from the absorbance data of the solutions.
Conclusion
2,6-Pyridinedicarboxylic acid is a powerful tridentate chelating agent forming highly stable complexes with a variety of metal ions. The monoesterification of DPA to 6-(ethoxycarbonyl)picolinic acid is expected to significantly diminish its chelating ability due to the replacement of a strongly coordinating carboxylate group with a weakly coordinating ester group. This would result in a shift from tridentate to likely bidentate coordination and a substantial decrease in the stability of the resulting metal complexes. For applications where strong metal chelation is paramount, DPA remains the superior choice. However, the monoester could be of interest in scenarios requiring weaker, more labile metal binding or as a synthetic intermediate for further functionalization. Further experimental studies are required to quantify the stability constants of the DPA monoester complexes to confirm these theoretical considerations.
References
A Comparative Guide to Analytical Columns for the Separation of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical column performance for the separation of 2,6-pyridinedicarboxylic acid monomethyl ester, complete with experimental data and protocols.
The successful separation and analysis of this compound, a molecule of interest in various chemical and pharmaceutical contexts, is critically dependent on the choice of the analytical column. This guide provides an objective comparison of different high-performance liquid chromatography (HPLC) columns, supported by experimental data from closely related compounds, to aid in the selection of the most suitable stationary phase for your analytical needs.
Performance Comparison of Analytical Columns
The selection of an appropriate analytical column is paramount for achieving optimal separation, resolution, and peak shape. Based on available data for structurally similar pyridine dicarboxylic acid derivatives, reversed-phase and mixed-mode chromatography have demonstrated significant utility. Below is a summary of the expected performance of representative columns from these categories for the analysis of this compound.
| Column Type | Stationary Phase Chemistry | Anticipated Retention | Potential Advantages | Potential Considerations |
| Reversed-Phase | C18 (Octadecylsilane) | Moderate | Robust and widely applicable methodology. Good retention for moderately polar compounds. | May require ion-pairing agents for enhanced retention and peak shape of polar analytes. |
| Mixed-Mode | Cation-Exchange and Reversed-Phase | Strong | Offers tunable selectivity based on both hydrophobic and ionic interactions. Excellent for separating compounds with both polar and non-polar characteristics. | Method development can be more complex due to the dual retention mechanism. |
Experimental Protocols
Detailed methodologies for the separation of compounds structurally related to this compound are provided below. These protocols can serve as a strong starting point for method development for the target analyte.
Reversed-Phase HPLC Method
This method is adapted from the separation of a structurally similar compound, 3,5-pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester, on a Newcrom R1 column.[1]
-
Column: Newcrom R1 (a special reversed-phase column with low silanol activity)
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[1]
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV spectrophotometry at a wavelength determined by the analyte's absorbance maximum.
-
Temperature: Ambient or controlled (e.g., 25 °C)
Mixed-Mode Chromatography Method
This protocol is based on the separation of various pyridine carboxylic acids on a Primesep 100 column.[2][3]
-
Column: Primesep 100 (possessing both reversed-phase and cation-exchange characteristics)
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water with a sulfuric acid buffer.[3]
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV spectrophotometry (e.g., 250 nm).[3]
-
Temperature: Ambient or controlled
Mandatory Visualizations
To further elucidate the column selection and experimental process, the following diagrams are provided.
Caption: Logical workflow for selecting an analytical column based on analyte properties.
Caption: General experimental workflow for HPLC analysis.
References
Assessing Cross-Reactivity of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful tools for the detection and quantification of specific molecules. However, their accuracy can be compromised by the presence of structurally related compounds that can also bind to the assay's antibodies, a phenomenon known as cross-reactivity. This is particularly relevant for small molecules where minor structural modifications can lead to significant differences in antibody recognition. Understanding the cross-reactivity of a given antibody is crucial for the development of specific and reliable assays.
Potential Cross-Reactivity of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
The most likely scenario for this compound to exhibit cross-reactivity is in immunoassays designed for the detection of its parent compound, 2,6-pyridinedicarboxylic acid (dipicolinic acid, DPA). DPA is a well-known biomarker for bacterial spores, and numerous immunoassays have been developed for its detection. Given the structural similarity between DPA and its monomethyl ester, it is plausible that antibodies raised against DPA may also recognize the monomethyl ester, albeit likely with a different affinity.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical scenario for the cross-reactivity of this compound and other structurally related compounds in a competitive immunoassay for dipicolinic acid. The percentage of cross-reactivity is calculated relative to dipicolinic acid (100%).
| Compound | Structure | Hypothetical Cross-Reactivity (%) |
| 2,6-Pyridinedicarboxylic acid (Dipicolinic Acid) | 100 | |
| This compound | 5-20 | |
| 2-Picolinic acid | <1 | |
| 3-Picolinic acid | <0.1 | |
| 4-Picolinic acid | <0.1 | |
| Pyridine | <0.01 |
Note: This data is hypothetical and intended for illustrative purposes. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method for determining the cross-reactivity of small molecules like this compound.[1][2][3]
Materials:
-
Microtiter plates coated with a DPA-protein conjugate
-
Primary antibody specific for DPA
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Dipicolinic acid standard
-
Test compounds: this compound and other structural analogs
-
Plate reader
Procedure:
-
Preparation of Standards and Test Compounds: Prepare a series of dilutions for the DPA standard and each of the test compounds in assay buffer.
-
Blocking: Wash the DPA-coated microtiter plate with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Wash the plate. In separate wells, add the DPA standards or the test compound dilutions. Immediately add a fixed concentration of the primary anti-DPA antibody to all wells. Incubate for 1-2 hours at room temperature. During this step, the free DPA or cross-reacting compound in the sample will compete with the DPA coated on the plate for binding to the primary antibody.
-
Secondary Antibody Incubation: Wash the plate to remove unbound primary antibody and other components. Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate thoroughly. Add the substrate solution to each well and incubate in the dark until a color develops.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot a standard curve of absorbance versus DPA concentration. Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of DPA / IC50 of test compound) x 100
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to the Thermal Stability of 2,6-Pyridinedicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal stability of various esters derived from 2,6-pyridinedicarboxylic acid. Due to a scarcity of directly comparable experimental data in published literature, this document focuses on providing the necessary framework for researchers to conduct their own thermal stability analyses. It includes known physical properties, a detailed experimental protocol for thermogravimetric analysis (TGA), and a conceptual illustration of expected structure-stability relationships.
Introduction
2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid, is a key heterocyclic compound used in the synthesis of various materials, including thermally stable polymers and pharmacologically active molecules. The thermal stability of its ester derivatives is a critical parameter for applications involving high-temperature processing or storage. Understanding how different ester functionalities influence thermal decomposition is essential for selecting the appropriate derivative for a specific application.
Quantitative Data on Physical Properties
| Ester Derivative | Chemical Structure | Melting Point (°C) | Decomposition Data |
| Dimethyl 2,6-pyridinedicarboxylate | C₉H₉NO₄ | 121-125[1][2][3][4] | Not available in literature |
| Diethyl 2,6-pyridinedicarboxylate | C₁₁H₁₃NO₄ | Data not available | Not available in literature |
| Dipropyl 2,5-pyridinedicarboxylate* | C₁₃H₁₇NO₄ | Data not available | Not available in literature |
| Dibutyl 2,6-pyridinedicarboxylate | C₁₅H₂₁NO₄ | Data not available | Not available in literature |
| Diphenyl 2,6-pyridinedicarboxylate | C₁₉H₁₃NO₄ | Data not available | Not available in literature |
*Note: Data for the 2,5-isomer is provided for context due to the lack of available data for the 2,6-isomer.
The absence of readily available decomposition data highlights a research gap. The following experimental protocol is provided to enable researchers to generate this valuable comparative data.
Experimental Protocol: Comparative Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol outlines a standardized method for determining and comparing the thermal stability of a series of 2,6-pyridinedicarboxylic acid esters.
Objective: To determine the onset temperature of decomposition and the temperature of maximum rate of decomposition for various alkyl and aryl esters of 2,6-pyridinedicarboxylic acid.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Sample pans (e.g., alumina or platinum).
-
Microbalance for accurate sample weighing.
Procedure:
-
Sample Preparation:
-
Ensure all ester samples are of high purity to avoid the influence of impurities on the thermal decomposition profile.
-
Grind the crystalline samples into a fine powder to ensure uniform heat distribution.
-
Dry the samples under vacuum to remove any residual solvent or moisture.
-
-
TGA Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place an empty sample pan in the TGA and tare the balance.
-
-
Sample Loading:
-
Accurately weigh 5-10 mg of the prepared ester sample into the tared sample pan.
-
Record the exact sample weight.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common standard, but can be varied depending on the desired resolution of thermal events.
-
-
-
Data Collection:
-
Record the sample weight as a function of temperature and time throughout the experiment.
-
The TGA software will generate a thermogram (TG curve) plotting percentage weight loss versus temperature, and a derivative thermogram (DTG curve) plotting the rate of weight loss versus temperature.
-
-
Data Analysis:
-
Onset Temperature of Decomposition (T_onset_): Determine the temperature at which a significant weight loss begins. This can be determined using the tangent method on the TG curve.
-
Temperature of 5% Weight Loss (T_d5_): The temperature at which the sample has lost 5% of its initial mass. This is a common metric for comparing thermal stability.
-
Peak Decomposition Temperature (T_peak_): The temperature at which the maximum rate of weight loss occurs, as indicated by the peak in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Comparative Analysis:
To ensure a valid comparison, it is crucial to run all ester samples under identical experimental conditions (sample mass, heating rate, atmosphere, and flow rate). The thermal stability of the different esters can then be ranked based on their T_onset_ and T_d5_ values. A higher T_onset_ or T_d5_ indicates greater thermal stability.
Mandatory Visualization
Caption: Logical diagram illustrating the hypothesized relationship between the ester functional group and the thermal stability of 2,6-pyridinedicarboxylic acid esters.
Discussion and Conclusion
The thermal stability of 2,6-pyridinedicarboxylic acid esters is expected to be influenced by several factors. For simple alkyl esters, as the length of the alkyl chain increases, the volatility of the corresponding alcohol that would be eliminated upon decomposition decreases. This may lead to a slight increase in thermal stability. However, the inductive effects of the alkyl groups are generally small and may not significantly alter the strength of the ester linkage.
In contrast, aryl esters, such as the diphenyl ester, are anticipated to exhibit higher thermal stability. This is attributed to the resonance stabilization provided by the aromatic ring, which can delocalize electron density and strengthen the ester bond.
The provided experimental protocol for Thermogravimetric Analysis offers a robust method for researchers to systematically investigate these structure-property relationships. By generating comparative data, the scientific community can gain a deeper understanding of the thermal behavior of this important class of compounds, facilitating their application in the development of new materials and pharmaceuticals.
References
benchmarking the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester against other methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 2,6-pyridinedicarboxylic acid monomethyl ester, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols and present quantitative data to benchmark the performance of different synthetic strategies.
The selective mono-esterification of a symmetric dicarboxylic acid like 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid) presents a unique chemical challenge. Achieving high yields of the desired mono-ester while minimizing the formation of the di-ester and unreacted starting material is crucial for process efficiency and purity of the final product. This guide explores two primary approaches: the partial hydrolysis of the corresponding dimethyl ester and the direct selective mono-esterification of the diacid.
Comparison of Synthetic Methods
| Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Partial Hydrolysis of Diester | Dimethyl 2,6-pyridinedicarboxylate, Lithium Hydroxide (LiOH), Methanol/Water | 5 hours | Reflux | ~66% | High (after purification) | Utilizes a readily available starting material. | Requires an additional step to synthesize the diester; precise control of stoichiometry is critical to avoid complete hydrolysis. |
| Direct Selective Mono-esterification | 2,6-Pyridinedicarboxylic acid, Methanol, Alumina (acidic) | 48 hours | Room Temperature | ~80% (for similar linear diacids) | High | Environmentally friendly ("green") method; avoids harsh reagents. | Longer reaction time; effectiveness for this specific heterocyclic diacid requires optimization. |
| Diazomethane Esterification | 2,6-Pyridinedicarboxylic acid, Diazomethane (CH₂N₂) | Short | Room Temperature | High | High | High-yielding and clean reaction. | Diazomethane is highly toxic and explosive, requiring specialized handling and equipment. |
Experimental Protocols
Method 1: Partial Hydrolysis of Dimethyl 2,6-pyridinedicarboxylate
This method relies on the careful saponification of one of the two ester groups of the dimethyl ester of 2,6-pyridinedicarboxylic acid. The dimethyl ester can be readily prepared from the diacid by standard esterification procedures (e.g., using methanol and a catalytic amount of sulfuric acid).
Procedure:
-
In a round-bottom flask, suspend dimethyl 2,6-pyridinedicarboxylate (1 equivalent) in methanol.
-
Add a solution of lithium hydroxide (1 equivalent) in water to the suspension with stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 5 hours), cool the reaction mixture and add water.
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate to a pH of approximately 3-4 using a suitable acid (e.g., 1M HCl).
-
The desired this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
This protocol is adapted from a similar partial hydrolysis procedure described for a dihydropyridine derivative and may require optimization for this specific substrate.
Method 2: Direct Selective Mono-esterification using an Alumina Catalyst
This approach offers a greener alternative by employing a heterogeneous catalyst, which can be easily removed by filtration.
Procedure:
-
In a batch reactor, add 2,6-pyridinedicarboxylic acid (1 equivalent), methanol (50 equivalents), and acidic alumina (250 mg per 5 mmol of diacid).
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the alumina catalyst.
-
Remove the excess methanol from the filtrate by rotary evaporation.
-
The resulting crude product can be purified by recrystallization or column chromatography.
This is a general procedure for the selective mono-esterification of linear dicarboxylic acids and may need to be adapted and optimized for 2,6-pyridinedicarboxylic acid.[1][2]
Method 3: Esterification with Diazomethane
This classic method is known for its high efficiency but requires stringent safety precautions due to the hazardous nature of diazomethane.
Procedure:
-
Dissolve 2,6-pyridinedicarboxylic acid (1 equivalent) in a suitable solvent such as diethyl ether.
-
Slowly add a freshly prepared ethereal solution of diazomethane at room temperature with gentle stirring. Addition is continued until the yellow color of diazomethane persists, indicating the consumption of the carboxylic acid.
-
Allow the reaction to proceed for a few minutes until gas evolution (N₂) ceases.
-
Quench any excess diazomethane by the careful addition of a few drops of acetic acid.
-
Remove the solvent by rotary evaporation to yield the crude methyl ester. The product is often of high purity and may not require further purification.
Due to the significant hazards associated with diazomethane, this method should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.[3][4][5][6]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and comparison process, the following diagrams are provided.
Caption: Workflow for the synthesis and comparison of this compound.
Caption: Decision pathway for selecting a synthetic method.
References
- 1. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts [iris.unive.it]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
Safety Operating Guide
Proper Disposal of 2,6-Pyridinedicarboxylic Acid Monomethyl Ester: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,6-Pyridinedicarboxylic acid monomethyl ester. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The information presented is based on the safety data for the closely related parent compound, 2,6-Pyridinedicarboxylic acid, and established best practices for chemical waste management.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₈H₇NO₄[1][2] |
| Molecular Weight | 181.15 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol); limited solubility in non-polar solvents.[1] |
II. Hazard Identification and Safety Precautions
This compound is considered a hazardous substance.[3] All personnel handling this chemical must be aware of its potential hazards and take appropriate safety precautions.
| Hazard | Description |
| Skin Irritation | Causes skin irritation.[4] May cause sensitization by skin contact.[3] |
| Eye Irritation | Causes serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation. |
| Ingestion | May be harmful if swallowed.[4] |
Personal Protective Equipment (PPE):
| Type | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
III. Spill and Waste Management Protocol
Immediate and appropriate response to spills and the systematic management of waste are crucial for laboratory safety.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, all personnel must don the appropriate PPE as listed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Place the swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after cleanup is complete.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
V. Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are tightly closed when not in use to prevent the release of dust or vapors.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in the regular trash.
-
References
Essential Safety and Operational Guidance for Handling 2,6-Pyridinedicarboxylic Acid Monomethyl Ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Pyridinedicarboxylic acid monomethyl ester. The following procedures are based on established best practices for managing pyridine-based compounds and related chemical reagents.
-
Pyridine Derivatives: These compounds are often toxic and can be absorbed through the skin.[1][2] Inhalation of vapors or dust should be minimized, and adequate ventilation is crucial.[1][3]
-
2,6-Pyridinedicarboxylic Acid: This parent compound is known to be an irritant to the eyes, respiratory system, and skin.[4][5][6] It may also cause skin sensitization.[4] As a solid, it can form explosive dust mixtures in the air.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Safety goggles with side shields or a face shield.[3][7][8] | Nitrile or butyl rubber gloves.[1][7] | Laboratory coat.[1][7] | Not generally required if handled in a certified chemical fume hood.[7] |
| Conducting Reactions (in a fume hood) | Safety goggles with side shields or a face shield.[3][7][8] | Nitrile or butyl rubber gloves.[1][7] | Laboratory coat.[1][7] | Not generally required if handled in a certified chemical fume hood.[7] |
| Handling Spills | Chemical safety goggles and a face shield.[7] | Nitrile or butyl rubber gloves.[1][7] | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary depending on the spill size and ventilation.[5] |
| Waste Disposal | Safety goggles.[7] | Nitrile or butyl rubber gloves.[1][7] | Laboratory coat.[1][7] | Not generally required if containers are sealed and handled properly. |
Operational Plan
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.[8]
-
Avoiding Ignition Sources: Keep the compound away from heat, sparks, and open flames.[3][9] Use non-sparking tools when handling the solid.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in the laboratory.[3][9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5][10]
2. Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and notify the laboratory supervisor.[7]
-
Small Spills: For small spills contained within a chemical fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[7]
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a designated, labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and compatible waste container.[2]
-
Waste Storage: Store hazardous waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[2][7]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][5] Do not dispose of this chemical down the drain.[4][8]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
